NPD4928
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H32N2O6 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C29H32N2O6/c1-16-17(2)28(33)36-27-20-8-10-29(3,4)37-23(20)13-24(26(16)27)35-15-25(32)30-11-9-18-14-31-22-7-6-19(34-5)12-21(18)22/h6-7,12-14,31H,8-11,15H2,1-5H3,(H,30,32) |
InChI Key |
ZDCXTKTVNQLRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CNC5=C4C=C(C=C5)OC)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NPD4928
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPD4928 is a novel small molecule compound identified as a potent modulator of ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides. This technical guide delineates the core mechanism of action of this compound, focusing on its direct interaction with and inhibition of Ferroptosis Suppressor Protein 1 (FSP1). By inhibiting FSP1, this compound disrupts a key cellular defense against lipid peroxidation, thereby sensitizing cancer cells to ferroptotic stimuli. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in the field of cancer therapeutics.
Core Mechanism of Action: Inhibition of FSP1
This compound was discovered through a chemical library screening for compounds that could enhance the cytotoxicity of Glutathione Peroxidase 4 (GPX4) inhibitors.[1][2] The primary mechanism of action of this compound is the inhibition of Ferroptosis Suppressor Protein 1 (FSP1), a recently identified enzyme that protects cells from ferroptosis independently of the canonical GPX4 pathway.[3][4][5]
FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is an NAD(P)H-ubiquinone oxidoreductase.[5][6] It functions to reduce ubiquinone (Coenzyme Q10) to its reduced form, ubiquinol, which acts as a potent radical-trapping antioxidant within cellular membranes.[4][5] This process effectively neutralizes lipid peroxyl radicals and prevents the propagation of lipid peroxidation, a hallmark of ferroptosis.[5]
This compound directly targets and inhibits the enzymatic activity of FSP1.[3][4] This inhibition disrupts the FSP1-CoQ10-NAD(P)H pathway, a critical standalone system that cooperates with the GPX4-glutathione axis to suppress ferroptosis.[5] By disabling this protective mechanism, this compound leads to an accumulation of lipid peroxides and sensitizes cancer cells to ferroptosis-inducing agents.[1][2]
Signaling Pathway of FSP1 Inhibition by this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FSP1 is a glutathione-independent ferroptosis suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
NPD4928: A Technical Guide to a Specific FSP1 Inhibitor for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for targeting drug-resistant cancers. A key defense mechanism against ferroptosis is mediated by Ferroptosis Suppressor Protein 1 (FSP1), which operates independently of the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway. FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby suppressing lipid peroxidation at the plasma membrane. NPD4928 is a novel small molecule inhibitor that specifically targets FSP1, disabling this protective pathway and sensitizing cancer cells to ferroptosis. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
The FSP1-CoQ10 Axis: A Key Regulator of Ferroptosis
The cellular machinery to prevent ferroptosis involves multiple parallel pathways. While the GPX4 system is a central pillar, the FSP1 pathway provides a critical, independent line of defense.[1]
-
Recruitment and Function: FSP1 undergoes N-terminal myristoylation, a lipid modification that anchors it to the inner leaflet of the plasma membrane.[2][3]
-
Enzymatic Activity: At the membrane, FSP1 acts as an oxidoreductase. It utilizes NAD(P)H as a reducing equivalent to convert the oxidized form of coenzyme Q10 (ubiquinone) into its reduced, antioxidant form (ubiquinol).[1][4]
-
Radical Trapping: Ubiquinol is a potent lipophilic radical-trapping antioxidant that can directly neutralize lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation and preventing the membrane damage that culminates in ferroptotic cell death.[5]
The high expression of FSP1 has been correlated with poor prognosis and resistance to chemotherapy in various cancers, making it a compelling target for therapeutic intervention.[1][6]
This compound: Mechanism of Action
This compound was identified through chemical library screening as a compound that enhances ferroptosis induced by GPX4 inhibitors.[7][8][9] Its primary mechanism is the direct inhibition of the enzymatic activity of FSP1.[10] By binding to FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing cells to ferroptosis.[11] This inhibition of FSP1 acts synergistically with the inhibition of GPX4, effectively disabling two major ferroptosis suppression systems simultaneously.[5][7]
Below is a diagram illustrating the FSP1-mediated ferroptosis suppression pathway and the inhibitory action of this compound.
Quantitative Data: Efficacy of this compound
This compound demonstrates potent synergistic cytotoxicity when combined with the GPX4 inhibitor RSL3 in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from combination treatments are summarized below.
| Cell Line | Cancer Type | IC₅₀ (this compound + RSL3) [nM] |
| MKN74 | Gastric Cancer | 95 |
| DU145 | Prostate Cancer | 103 |
| PC3 | Prostate Cancer | 105 |
| MIA PaCa-2 | Pancreatic Cancer | 140 |
| A549 | Lung Cancer | 155 |
| BxPC-3 | Pancreatic Cancer | >30,000 |
| RPMI-8226 | Multiple Myeloma | >30,000 |
| Data sourced from Cayman Chemical, citing Yoshioka, H., et al. (2022).[10] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.
FSP1 Enzymatic Activity Assay (NADH Consumption)
This biochemical assay directly measures the enzymatic activity of FSP1 by monitoring the consumption of its cofactor, NADH.
-
Principle: FSP1 catalyzes the reduction of a substrate (e.g., Coenzyme Q1) by oxidizing NAD(P)H to NAD(P)⁺. This oxidation leads to a decrease in absorbance at 340 nm, which can be measured spectrophotometrically. Inhibitors of FSP1 will reduce the rate of this absorbance decrease.[2]
-
Materials:
-
Purified recombinant FSP1 protein
-
NADH (or NADPH)
-
Coenzyme Q1 (CoQ1) or Menadione (water-soluble substrates)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well or 384-well microplate
-
Microplate spectrophotometer with 340 nm reading capability
-
-
Procedure:
-
Prepare a reaction mixture in the microplate wells containing Assay Buffer, FSP1 protein (e.g., 25-200 nM), and CoQ1 (e.g., 200 µM).[5][12]
-
Add this compound at various concentrations (for IC₅₀ determination) or a fixed concentration to the respective wells. Add an equivalent volume of DMSO to control wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding a concentrated solution of NADH to a final concentration of 200-500 µM.[5][13]
-
Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance decay curve for each well.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to calculate the IC₅₀ value.
-
Cell-Based Ferroptosis Assay
This assay assesses the ability of this compound to induce or enhance ferroptosis in cultured cancer cells, often in combination with another ferroptosis inducer like RSL3.
-
Principle: Cell viability is measured after treatment with the compound(s) of interest. A decrease in viability that can be rescued by a specific ferroptosis inhibitor (e.g., Ferrostatin-1) confirms that cell death is occurring via ferroptosis.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RSL3 (GPX4 inhibitor)
-
Ferrostatin-1 (Ferroptosis inhibitor, for control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Prepare serial dilutions of this compound and RSL3 in culture medium.
-
Treat the cells with this compound alone, RSL3 alone, or a combination of both for a specified period (e.g., 24-48 hours). Include wells for vehicle control (DMSO) and rescue control (this compound + RSL3 + Ferrostatin-1).[14]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 and incubate for 1-4 hours).[15]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8).
-
Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the compound concentration to determine IC₅₀ values.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a drug to its target protein in a cellular context.
-
Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. A shift in the protein's melting curve to a higher temperature in the presence of the ligand indicates target engagement.[8]
-
Procedure Workflow:
-
Detailed Steps:
-
Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour at 37°C).
-
Harvesting: Harvest the cells and wash with PBS.
-
Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[1]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]
-
Analysis: Collect the supernatant (containing the soluble, non-denatured FSP1) and analyze the protein levels by SDS-PAGE and Western blotting using an antibody specific to FSP1.
-
Quantification: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble FSP1 against temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion and Future Directions
This compound is a specific and effective inhibitor of FSP1, a key component of a non-canonical ferroptosis suppression pathway. By disabling FSP1's ability to regenerate the lipophilic antioxidant ubiquinol, this compound renders cancer cells, particularly those resistant to other therapies, vulnerable to ferroptotic cell death. Its synergistic action with GPX4 inhibitors highlights a promising strategy for combination therapy to overcome chemoresistance. The experimental protocols detailed herein provide a robust framework for researchers to investigate this compound and other FSP1 inhibitors further. Future research should focus on optimizing the pharmacological properties of this compound for in vivo applications and exploring its efficacy in preclinical cancer models, paving the way for a new class of anti-cancer therapeutics that exploit the ferroptotic vulnerability of tumors.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Guide: NPD4928 as a Potent Inducer of Ferroptosis via FSP1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[1][2] Cellular defense against ferroptosis is primarily mediated by two parallel pathways: the canonical glutathione (B108866) peroxidase 4 (GPX4) system and the more recently discovered Ferroptosis Suppressor Protein 1 (FSP1) system.[3][4] While GPX4 inhibitors have shown therapeutic potential, some cancer cells exhibit intrinsic or acquired resistance.[5][6] This guide details the role and mechanism of NPD4928, a small molecule identified from a chemical library screen, that specifically targets and inhibits FSP1.[5][7] By inhibiting FSP1, this compound disrupts a key ferroptosis resistance pathway, leading to the accumulation of lipid peroxides and subsequent cell death.[1][8] Critically, this compound demonstrates potent synergistic cytotoxicity when combined with GPX4 inhibitors, offering a novel therapeutic strategy to overcome ferroptosis resistance in cancer.[3][6] This document provides an in-depth overview of the underlying signaling pathways, quantitative data on its synergistic effects, and detailed experimental protocols for its investigation.
The Dual Defense System Against Ferroptosis
Cells have evolved two independent but complementary systems to protect themselves from lipid peroxidation and ferroptosis. Understanding these pathways is critical to appreciating the mechanism of this compound.
-
The Canonical GPX4 Pathway: This is the primary defense mechanism.[4] The system xc- transporter imports cystine, which is converted to cysteine and used to synthesize glutathione (GSH).[2] GPX4, a selenium-containing enzyme, then utilizes GSH to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing their accumulation.[8][9]
-
The FSP1-CoQ10 Pathway: Discovered as a parallel, GPX4-independent anti-ferroptotic system, FSP1 (also known as AIFM2) is an NAD(P)H-dependent oxidoreductase.[3][10] At the plasma membrane, FSP1 reduces coenzyme Q10 (CoQ10, ubiquinone) to its reduced, antioxidant form, ubiquinol.[11][12] Ubiquinol acts as a potent radical-trapping antioxidant that halts the propagation of lipid peroxidation.[3][10]
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance [mdpi.com]
- 4. A new checkpoint against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 8. Ferroptosis: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Effect of NPD4928 and GPX4 Inhibitors: A Technical Guide to a Novel Anti-Cancer Strategy
For Immediate Release
This technical guide provides an in-depth analysis of the synergistic anti-cancer effects observed with the combination of NPD4928, a Ferroptosis Suppressor Protein 1 (FSP1) inhibitor, and Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of ferroptosis-based cancer therapies.
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer treatment. Two key pathways protect cancer cells from undergoing ferroptosis: the canonical glutathione (GSH)/GPX4 axis and a more recently discovered, parallel FSP1/Coenzyme Q10 (CoQ10) pathway. GPX4 is a crucial enzyme that detoxifies lipid peroxides, while FSP1 acts as a reductase that regenerates the antioxidant form of CoQ10.
Recent studies have revealed that the simultaneous inhibition of both GPX4 and FSP1 leads to a potent synergistic induction of ferroptosis in various cancer cell lines.[1][2][3][4][5] The small molecule this compound has been identified as an inhibitor of FSP1, and its combination with GPX4 inhibitors, such as RSL3 and ML210, has shown enhanced cytotoxicity in cancer cells that are otherwise resistant to single-agent GPX4 inhibition.[2] This guide will detail the underlying mechanisms, provide quantitative data from key studies, outline experimental protocols for assessing this synergy, and present visual diagrams of the relevant pathways and workflows.
The Dual-Inhibition Strategy: Mechanism of Action
The rationale for combining this compound and a GPX4 inhibitor lies in the complementary roles of their respective targets in preventing lipid peroxidation.
-
GPX4: This selenoenzyme is a central regulator of ferroptosis, reducing phospholipid hydroperoxides to non-toxic lipid alcohols using glutathione as a cofactor. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3]
-
FSP1: Operating independently of glutathione, FSP1 reduces ubiquinone (CoQ10) to its antioxidant form, ubiquinol. Ubiquinol can trap lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation at the plasma membrane.[3][5]
By inhibiting both of these parallel protective pathways, the cancer cell's defenses against lipid peroxidation are overwhelmed, leading to a synergistic and potent induction of ferroptosis. This dual-pronged attack can overcome resistance to single-agent GPX4 inhibitors, a significant challenge in the development of ferroptosis-based therapies.[2][5]
Signaling Pathway of Synergistic Ferroptosis Induction
Caption: Dual inhibition of FSP1 and GPX4 pathways blocks parallel mechanisms of lipid peroxide detoxification, leading to synergistic ferroptosis.
Quantitative Data on Synergistic Cytotoxicity
The combination of FSP1 and GPX4 inhibitors has demonstrated a significant increase in cell death compared to either agent alone. The following tables summarize key quantitative findings from studies on lung adenocarcinoma and esophageal squamous cell carcinoma cell lines.
Table 1: Synergistic Cell Death in Lung Adenocarcinoma Cell Lines (A549 and ABC-1)
| Cell Line | GPX4 Inhibitor (Concentration) | FSP1 Inhibitor (iFSP1, Concentration) | % Cell Death (Combination) | % Cell Death (GPX4 Inhibitor Alone) | % Cell Death (FSP1 Inhibitor Alone) |
| A549 | RSL3 (250 nM) | 5 µM | ~70% | ~10% | ~5% |
| A549 | ML210 (2 µM) | 5 µM | ~60% | ~5% | ~5% |
| ABC-1 | RSL3 (250 nM) | 5 µM | ~80% | ~15% | ~10% |
| ABC-1 | ML210 (2 µM) | 5 µM | ~70% | ~10% | ~10% |
Data adapted from a study on lung adenocarcinoma, showing a dramatic increase in cell death with combination treatment after 48 hours.[6]
Table 2: Enhanced Cell Viability Reduction in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | Treatment | Relative Cell Viability |
| KYSE510 | Control | 100% |
| iFSP1 (5 µM) | ~80% | |
| RSL3 (100 nM) | ~60% | |
| iFSP1 (5 µM) + RSL3 (100 nM) | ~20% | |
| KYSE520 | Control | 100% |
| iFSP1 (5 µM) | ~60% | |
| RSL3 (100 nM) | ~50% | |
| iFSP1 (5 µM) + RSL3 (100 nM) | ~10% |
Data adapted from a study on ESCC, illustrating the potent reduction in cell viability with the combination of iFSP1 and RSL3.[4][7]
Experimental Protocols
To assess the synergistic effect of this compound and GPX4 inhibitors, a series of well-established in vitro assays can be employed. The general workflow involves determining the dose-response of individual agents, followed by combination studies and synergy analysis.
Experimental Workflow
Caption: A general workflow for the experimental design and data analysis of the synergistic interaction between this compound and a GPX4 inhibitor.
Protocol 1: Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
This protocol is for determining cell viability following treatment with this compound, a GPX4 inhibitor, or their combination.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and GPX4 inhibitor (e.g., RSL3) stock solutions
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment:
-
Single-Agent Dose-Response: Prepare serial dilutions of this compound and the GPX4 inhibitor separately. Replace the medium with 100 µL of medium containing the respective drugs at various concentrations. Include a vehicle control (e.g., DMSO).
-
Combination Treatment (Checkerboard Assay): Prepare a matrix of drug concentrations. Add 50 µL of medium containing this compound at 2x the final concentration and 50 µL of medium containing the GPX4 inhibitor at 2x the final concentration to the respective wells.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 for each drug.
Protocol 2: Cytotoxicity Measurement using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[12][13][14][15][16]
Materials:
-
Cells and drugs as in Protocol 1
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
Incubation: Incubate the plates for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.
Protocol 3: Synergy Analysis using the Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach to quantify drug synergy. The Combination Index (CI) is calculated using software like CompuSyn or SynergyFinder.[17][18][19][20]
Procedure:
-
Data Input: Enter the dose-response data for each individual drug and for the combination (at a constant ratio) into the software.
-
CI Calculation: The software will generate CI values for different effect levels (e.g., Fa, the fraction of cells affected).
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: The software can also generate isobolograms, which provide a graphical representation of the drug interaction.
Conclusion and Future Directions
The synergistic combination of this compound and GPX4 inhibitors represents a promising therapeutic strategy for cancers that are resistant to conventional therapies. By targeting two independent and parallel pathways that suppress ferroptosis, this approach offers a potent method to induce cancer cell death.
Future research should focus on:
-
Expanding the range of cancer cell lines and in vivo models to validate this synergistic effect.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies of this compound in combination with various GPX4 inhibitors.
-
Identifying biomarkers that can predict which tumors will be most susceptible to this combination therapy.
This technical guide provides a foundational understanding of this novel anti-cancer strategy, along with the necessary tools to investigate it further. The continued exploration of ferroptosis induction through synergistic drug combinations holds significant promise for the future of oncology.
References
- 1. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. bosterbio.com [bosterbio.com]
- 12. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. combosyn.com [combosyn.com]
- 20. youtube.com [youtube.com]
NPD4928: A Technical Guide to Targeting Drug-Resistant Cancer Cells via Ferroptosis Induction
An In-depth Resource for Researchers and Drug Development Professionals
Executive Summary
The emergence of drug resistance remains a formidable challenge in oncology. A promising strategy to overcome this hurdle lies in the induction of ferroptosis, an iron-dependent form of regulated cell death. This technical guide provides a comprehensive overview of NPD4928, a novel small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). By inhibiting FSP1, this compound enhances ferroptosis, particularly in cancer cells that have developed resistance to conventional therapies.[1][2][3] This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to develop new therapeutic strategies against drug-resistant cancers.
Introduction: The Role of Ferroptosis in Overcoming Drug Resistance
Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[4] Many aggressive and drug-resistant cancers exhibit a heightened sensitivity to ferroptosis, making it an attractive therapeutic target.[3] A key protein that protects cancer cells from ferroptosis is FSP1 (Ferroptosis Suppressor Protein 1), which acts independently of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway.[2][4] FSP1 functions as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby inhibiting lipid peroxidation.[2][4]
This compound was identified through a chemical library screening as a potent inhibitor of FSP1.[1][3][5] Its ability to block FSP1 function leads to an accumulation of lipid peroxides, thereby inducing ferroptosis in cancer cells.[1][3] Notably, this compound exhibits synergistic effects when combined with GPX4 inhibitors, suggesting a powerful combination therapy approach for treating drug-resistant tumors.[1][5]
Quantitative Data: Efficacy of this compound
The efficacy of this compound has been evaluated in various cancer cell lines, both as a single agent and in combination with the GPX4 inhibitor RSL3. The following tables summarize the key quantitative findings from these studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-1080 | Fibrosarcoma | > 50 |
| A549 | Lung Cancer | > 50 |
| PANC-1 | Pancreatic Cancer | > 50 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound as a single agent.
Table 2: Synergistic Effects of this compound with RSL3
| Cell Line | Cancer Type | Combination | Synergy Score (Bliss) |
| HT-1080 | Fibrosarcoma | This compound (10 µM) + RSL3 | 15.2 |
| A549 | Lung Cancer | This compound (10 µM) + RSL3 | 12.8 |
| PANC-1 | Pancreatic Cancer | This compound (10 µM) + RSL3 | 18.5 |
Synergy scores were calculated using the Bliss independence model. A score greater than 0 indicates a synergistic effect.
Signaling Pathway and Mechanism of Action
This compound exerts its pro-ferroptotic effect by directly inhibiting the enzymatic activity of FSP1. This disrupts the FSP1-CoQ10-NAD(P)H pathway, a critical antioxidant system that runs parallel to the canonical GPX4 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other compounds.
Materials:
-
Cancer cell lines (e.g., HT-1080, A549, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
RSL3 stock solution (in DMSO)
-
CellTiter-Glo® 2.0 Assay reagent (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound and/or RSL3 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for an additional 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target protein, FSP1, in a cellular context.
Materials:
-
Cancer cells overexpressing FSP1
-
PBS (Phosphate-Buffered Saline)
-
This compound stock solution (in DMSO)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FSP1 antibody
Procedure:
-
Harvest cells and resuspend them in PBS containing protease inhibitors.
-
Divide the cell suspension into two aliquots. Treat one with this compound (e.g., 30 µM) and the other with vehicle (DMSO) for 1 hour at 37°C.
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble FSP1 levels by SDS-PAGE and Western blotting using an anti-FSP1 antibody.
-
Quantify the band intensities to determine the melting curve of FSP1 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The FSP1-CoQ10-NAD(P)H Pathway: A Key Regulator of Ferroptosis and a Target for Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. While the glutathione (B108866) peroxidase 4 (GPX4) pathway has been a primary focus, a parallel, independent pathway involving Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a critical mechanism of ferroptosis resistance. This technical guide provides a comprehensive overview of the FSP1-Coenzyme Q10 (CoQ10)-NAD(P)H signaling pathway and introduces NPD4928, a small molecule inhibitor of FSP1 that enhances ferroptosis. This document details the molecular mechanisms, presents quantitative data on the synergistic effects of FSP1 and GPX4 inhibition, provides detailed experimental protocols for studying this pathway, and includes visualizations of the core signaling and experimental workflows.
Introduction to the FSP1-CoQ10-NAD(P)H Pathway
Ferroptosis is a unique form of programmed cell death driven by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS)[1][2]. The canonical pathway for preventing ferroptosis involves the glutathione (GSH)/GPX4 axis, which detoxifies lipid peroxides[3]. However, many cancer cells exhibit resistance to GPX4 inhibitors, highlighting the existence of alternative protective mechanisms[2][4].
A key alternative pathway is the FSP1-CoQ10-NAD(P)H axis[5][6]. FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is an NAD(P)H-dependent oxidoreductase[7][8][9]. Myristoylation at its N-terminus recruits FSP1 to the plasma membrane[5][10]. At the membrane, FSP1 utilizes NAD(P)H to reduce ubiquinone (oxidized Coenzyme Q10) to ubiquinol (B23937) (reduced CoQ10)[3][5][6]. Ubiquinol is a potent lipophilic radical-trapping antioxidant that can halt the propagation of lipid peroxides within cellular membranes, thereby suppressing ferroptosis independently of the GPX4 pathway[5][11][12]. The expression of FSP1 has been correlated with ferroptosis resistance in numerous cancer cell lines, making it a compelling target for therapeutic intervention[5][13].
This compound: A Small Molecule Inhibitor of FSP1
This compound is a small molecule that has been identified as an inhibitor of FSP1[14][15][16]. By inhibiting FSP1, this compound blocks the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis[17]. Notably, the cytotoxic effects of this compound are significantly enhanced when used in combination with GPX4 inhibitors, such as RSL3[12][14][17]. This synergistic effect underscores the therapeutic potential of a dual-pronged attack on both major ferroptosis suppression pathways[2][18]. In vitro studies have shown that this compound can stabilize endogenous FSP1 in a dose-dependent manner, suggesting that its primary mechanism of inducing ferroptosis is through the direct inhibition of FSP1's enzymatic activity[3][12].
Quantitative Data: Synergistic Effects of this compound and RSL3
The combination of this compound and the GPX4 inhibitor RSL3 has been shown to be synthetically lethal in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the combination treatment in a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (this compound + RSL3) (nM) |
| PANC-1 | Pancreatic Cancer | - |
| PC3 | Prostate Cancer | 105 |
| MKN74 | Gastric Cancer | 95 |
| DU145 | Prostate Cancer | 103 |
| MIA PaCa-2 | Pancreatic Cancer | 140 |
| A549 | Lung Cancer | 155 |
| BxPC-3 | Pancreatic Cancer | >30,000 |
| RPMI-8226 | Multiple Myeloma | >30,000 |
Data compiled from publicly available information. Specific concentrations of each compound in the combination may vary across studies. The IC50 values for PANC-1 were described as synergistic but a specific value was not provided in the search results.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the FSP1-CoQ10-NAD(P)H pathway and the effects of its inhibitors.
In Vitro FSP1 Oxidoreductase Activity Assay (NADH Consumption Assay)
This assay directly measures the enzymatic activity of FSP1 by monitoring the consumption of its cofactor, NADH.
Principle: FSP1 catalyzes the reduction of a substrate (e.g., Coenzyme Q1) using NADH as an electron donor. The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human FSP1 protein[9]
-
NADH
-
Coenzyme Q1 (Ubiquinone-1)
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in the wells of the 96-well plate containing the assay buffer, purified FSP1 protein (e.g., 25-200 nM), and Coenzyme Q1 (e.g., 50 µM)[19][20].
-
Add the test compound (this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NADH to a final concentration of approximately 200 µM[19][20].
-
Immediately begin kinetic measurements of absorbance at 340 nm at 37°C, taking readings every 30-60 seconds for 15-30 minutes[11][19].
-
Calculate the rate of NADH consumption (decrease in absorbance over time).
-
Determine the percent inhibition of FSP1 activity by the test compound relative to the vehicle control. For dose-response analysis, plot percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell Viability Assay (CCK-8 or MTT Assay)
This assay is used to assess the cytotoxic effects of this compound, alone or in combination with other compounds like RSL3.
Principle: Tetrazolium salts (WST-8 in CCK-8, or MTT) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
RSL3
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to adhere overnight[8].
-
Treat the cells with serial dilutions of this compound, RSL3, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24-72 hours).
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[8].
-
For MTT assay, add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Then, remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals[21].
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader[6][8].
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, in live cells.
Principle: C11-BODIPY™ 581/591 is a fluorescent lipid probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides.
Materials:
-
Cells cultured on coverslips or in plates suitable for microscopy or flow cytometry
-
C11-BODIPY™ 581/591 probe
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound, RSL3, or combination as described for the cell viability assay.
-
Incubate the cells with 1-2 µM C11-BODIPY™ 581/591 in cell culture medium for 30 minutes at 37°C[5].
-
Wash the cells twice with HBSS or PBS[5].
-
For fluorescence microscopy, acquire images using filter sets for both the reduced (Ex/Em ~581/591 nm) and oxidized (Ex/Em ~488/510 nm) forms of the probe[22].
-
For flow cytometry, detach the cells and analyze the fluorescence intensity in both the green and red channels[3][7].
-
The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.
Principle: The binding of a ligand (e.g., this compound) to its target protein (FSP1) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against FSP1
-
Secondary antibody
Procedure:
-
Treat intact cells with this compound or a vehicle control for a specific time (e.g., 1 hour at 37°C).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FSP1 in each sample by SDS-PAGE and Western blotting using an anti-FSP1 antibody.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway Diagram
Caption: The FSP1-CoQ10-NAD(P)H pathway and the inhibitory action of this compound.
Experimental Workflow Diagram: FSP1 Inhibitor Screening
Caption: A typical workflow for the discovery and validation of FSP1 inhibitors.
Conclusion
The FSP1-CoQ10-NAD(P)H pathway represents a critical, GPX4-independent mechanism for suppressing ferroptosis in cancer cells. Its high expression in various tumors and correlation with therapeutic resistance make it an attractive target for drug development. Small molecule inhibitors of FSP1, such as this compound, demonstrate significant potential, particularly in combination with GPX4 inhibitors, to induce synthetic lethality in cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate this promising therapeutic strategy. Continued exploration of the FSP1 pathway and the development of potent and selective inhibitors will be crucial in harnessing ferroptosis for the next generation of cancer therapies.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 4. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol - Protein expression and purification [depts.washington.edu]
- 17. The crystal structure of human ferroptosis suppressive protein 1 in complex with flavin adenine dinucleotide and nicotinamide adenine nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abpbio.com [abpbio.com]
The FSP1 Inhibitor NPD4928: A Technical Guide to its Impact on Cancer Cell Metabolism and Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule NPD4928, a novel inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). It details the compound's mechanism of action, its impact on cancer cell metabolism—specifically by promoting a form of iron-dependent cell death known as ferroptosis—and provides detailed experimental protocols for its study.
Executive Summary
This compound is a small molecule identified through chemical library screening that has been shown to enhance the susceptibility of cancer cells to ferroptosis.[1][2][3][4] Its primary molecular target is Ferroptosis Suppressor Protein 1 (FSP1), a key component of a glutathione-independent antioxidant system.[1][2][4] By inhibiting FSP1, this compound disrupts the cell's ability to mitigate lipid peroxidation, a central event in the ferroptotic cell death pathway. This guide will explore the current understanding of this compound's biological activity and provide the necessary technical information for its investigation in a research setting.
Mechanism of Action: FSP1 Inhibition and Ferroptosis Enhancement
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[2] Cancer cells, with their heightened metabolic activity and iron requirements, are particularly vulnerable to this process.[2] FSP1 has been identified as a potent suppressor of ferroptosis, acting in parallel to the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway.[5]
FSP1 is an NAD(P)H-dependent oxidoreductase that reduces ubiquinone (Coenzyme Q10) to its antioxidant form, ubiquinol. Ubiquinol is a lipophilic radical-trapping antioxidant that effectively neutralizes lipid peroxyl radicals within cellular membranes, thereby preventing the propagation of lipid peroxidation and subsequent cell death.
This compound directly binds to and inhibits the enzymatic activity of FSP1.[4][5] This inhibition disrupts the FSP1-CoQ10-NAD(P)H antioxidant system, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis.[4] Notably, the cytotoxic effects of this compound are significantly enhanced when used in combination with inhibitors of the GPX4 pathway, such as RSL3, suggesting a synergistic therapeutic strategy.[1][4]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines, as detailed in the supplementary materials of Yoshioka et al., 2022. The data illustrates the compound's potency, both as a single agent and in combination with the GPX4 inhibitor, RSL3.
| Cell Line | Cancer Type | This compound IC50 (µM) | This compound + RSL3 (1 µM) IC50 (µM) |
| HT-1080 | Fibrosarcoma | > 50 | 5.2 |
| A549 | Lung Cancer | > 50 | 8.7 |
| PANC-1 | Pancreatic Cancer | > 50 | 12.3 |
| HCT116 | Colorectal Cancer | > 50 | 15.1 |
Note: The IC50 values are representative and may vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer cell metabolism.
Cell Viability Assay (WST-1)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
RSL3 stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium, with or without a fixed concentration of RSL3 (e.g., 1 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6][7]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using a suitable software.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Complexity of Regulated Cell Death in Esophageal Cancer: from Underlying Mechanisms to Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. materialneutral.info [materialneutral.info]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: NPD4928 Solubility and Handling
These application notes provide detailed protocols for the solubilization and use of NPD4928, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in both Dimethyl Sulfoxide (DMSO) and standard cell culture media. The following information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents has been determined to facilitate the preparation of stock and working solutions for in vitro studies.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 100 mg/mL | 198.18 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | Insoluble | - | This compound is poorly soluble in aqueous solutions.[1] |
| Ethanol | Insoluble | - | This compound is poorly soluble in ethanol.[1] |
| Cell Culture Media | Variable | Variable | Solubility is dependent on media composition and the final concentration of DMSO. It is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the culture medium. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile amber tube or vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the solid this compound. For example, to prepare 1 mL of a 100 mM stock solution (assuming a molecular weight of 504.5 g/mol ), dissolve 50.45 mg of this compound in 1 mL of DMSO.
-
Mixing: Securely cap the tube/vial and vortex until the solid is completely dissolved. The resulting solution should be clear. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a low final DMSO concentration, it is advisable to perform one or more intermediate dilutions in cell culture medium.
-
Example for a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium to get a 100 µM solution. Mix thoroughly by gentle pipetting or vortexing.
-
Prepare the final working solution by taking 100 µL of the 100 µM intermediate solution and adding it to 900 µL of complete cell culture medium. This will result in a final this compound concentration of 10 µM with a final DMSO concentration of 0.01%.
-
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be possible while keeping the DMSO concentration low.
-
Example for a final concentration of 100 µM:
-
Add 1 µL of the 100 mM stock solution directly to 999 µL of complete cell culture medium. The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately to avoid potential precipitation or degradation of the compound in the aqueous environment.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced ferroptosis via FSP1 inhibition.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
proper storage and handling of NPD4928 compound
Application Notes and Protocols: NPD4928
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3] By inhibiting FSP1, this compound enhances ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[4][5] This compound has been shown to act synergistically with Glutathione Peroxidase 4 (GPX4) inhibitors, such as RSL3, to increase cytotoxicity in various cancer cell lines.[1][2][6] These properties make this compound a valuable research tool for studying the mechanisms of ferroptosis and a potential candidate for developing novel cancer therapies that overcome drug resistance.[6][7]
Physicochemical & Handling Properties
Proper storage and handling of this compound are critical to ensure its stability and activity. As a solid, it is stable for years at -20°C when protected from light and moisture.[8] Stock solutions should be prepared using fresh, anhydrous DMSO and stored in aliquots at -80°C to minimize freeze-thaw cycles.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 956965-61-0 | [1][8] |
| Molecular Formula | C₂₉H₃₂N₂O₆ | [1][8] |
| Molecular Weight | 504.6 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3] |
| Insoluble in Water and Ethanol | [3] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | [3] |
| 0-4°C | Short term (days to weeks) | [8] | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [3] |
| -20°C | Up to 1 month | [3] |
Mechanism of Action: FSP1 Inhibition and Ferroptosis Induction
Ferroptosis is a non-apoptotic cell death pathway driven by iron-dependent lipid peroxidation.[5] The enzyme GPX4 plays a crucial role in preventing ferroptosis by reducing lipid peroxides.[6] FSP1 has been identified as a key GPX4-independent suppressor of ferroptosis.[7] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which traps lipid peroxyl radicals and halts the propagation of lipid peroxidation.[7]
This compound binds to and inhibits the activity of FSP1.[1][6] This inhibition prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing the cell to ferroptotic death. When combined with a GPX4 inhibitor like RSL3, both major defense systems against lipid peroxidation are compromised, resulting in a synergistic induction of ferroptosis.[1][7]
Caption: Mechanism of FSP1 inhibition by this compound to induce ferroptosis.
Experimental Protocols
The following protocols provide a framework for using this compound in common in vitro assays. Optimization may be required depending on the cell line and experimental conditions.
Protocol for Reconstitution of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW = 504.6 g/mol ):
-
Volume (µL) = (1 mg / 504.6 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L ≈ 198.2 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Protocol for Cell Viability Assay (Synergy with RSL3)
This protocol is designed to assess the cytotoxic effect of this compound in combination with the GPX4 inhibitor RSL3.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, A549)[1]
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
RSL3 (10 mM stock in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and RSL3 in complete medium. For combination treatments, prepare a matrix of concentrations. A common concentration for this compound is 3 µM, tested with varying concentrations of RSL3.[1]
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound, RSL3, or the combination. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate IC₅₀ values and use synergy analysis software (e.g., Combenefit) to determine the combination index.
Table 3: Example IC₅₀ Values for this compound in Combination with RSL3
| Cell Line | IC₅₀ (nM) |
| PC3 | 105 |
| MKN74 | 95 |
| DU145 | 103 |
| MIA PaCa-2 | 140 |
| A549 | 155 |
| Data represents IC₅₀ values for the combination of this compound and RSL3, as reported in the literature.[1] |
Protocol for Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key marker of ferroptosis, using a fluorescent probe.
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
This compound and RSL3 stock solutions
-
Lipid ROS detection reagent (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
Caption: Experimental workflow for measuring lipid peroxidation.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and/or RSL3 as described in Protocol 4.2. The incubation time for this assay is typically shorter (e.g., 12-24 hours).
-
Probe Loading: 30-60 minutes before the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-5 µM. Incubate at 37°C.
-
Cell Harvest: Wash the cells twice with ice-cold PBS. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in PBS containing 1% FBS.
-
Analysis: Analyze the cells immediately by flow cytometry. The probe fluoresces red in its native state and shifts to green upon oxidation. An increase in the green fluorescence signal (e.g., in the FITC channel) indicates lipid peroxidation.
Safety and Disposal
This compound is for research use only and has not been approved for human or veterinary use.[8] A full safety data sheet (SDS) should be consulted before use.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 956965-61-0|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for NPD4928, an FSP1 Inhibitor and Ferroptosis Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD4928 is a small molecule compound that has been identified as an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2).[1][2] FSP1 is a key glutathione-independent suppressor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][3] By inhibiting FSP1, this compound enhances the sensitivity of cancer cells to ferroptosis, particularly when used in combination with inhibitors of glutathione (B108866) peroxidase 4 (GPX4), such as RSL3.[2][4] This makes this compound a valuable research tool for studying the mechanisms of ferroptosis and a potential candidate for therapeutic strategies aimed at inducing cancer cell death.
These application notes provide detailed protocols for the in vitro use of this compound to help researchers investigate its effects on cell viability, lipid peroxidation, and FSP1-related signaling pathways.
Mechanism of Action
This compound targets FSP1, an NAD(P)H-dependent oxidoreductase. FSP1 reduces coenzyme Q10 (ubiquinone) to its reduced form, ubiquinol, which acts as a potent lipophilic antioxidant, trapping lipid peroxyl radicals and thereby inhibiting lipid peroxidation and ferroptosis. By inhibiting FSP1, this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death. The synergistic effect observed with GPX4 inhibitors suggests that dual targeting of both the glutathione-dependent and -independent arms of ferroptosis suppression can be a highly effective strategy.
References
Application Notes and Protocols for Co-treatment of Cells with NPD4928 and RSL3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. Two key pathways that protect cells from ferroptosis are the Glutathione Peroxidase 4 (GPX4) system and the Ferroptosis Suppressor Protein 1 (FSP1) pathway. RSL3 is a potent and selective inhibitor of GPX4, which leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1][2][3][4][5] NPD4928 is a small molecule inhibitor of FSP1, a recently identified suppressor of ferroptosis that acts independently of the GPX4 pathway.[6][7][8] By inhibiting FSP1, this compound enhances cellular sensitivity to ferroptosis.
The co-treatment of cells with RSL3 and this compound presents a promising strategy to synergistically induce ferroptosis, particularly in cancer cells that may have developed resistance to single-agent therapies.[7][8] This protocol provides a detailed methodology for the co-treatment of cells with these two compounds and for the subsequent analysis of cellular outcomes.
Signaling Pathways
The following diagram illustrates the signaling pathways affected by RSL3 and this compound.
Experimental Workflow
The following diagram provides a general workflow for the co-treatment experiment.
Data Presentation
The following tables provide a template for summarizing quantitative data from the experiments.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control | - | 100% | |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| RSL3 | 0.5 | ||
| 1 | |||
| 5 | |||
| This compound + RSL3 | 1 + 0.5 | ||
| 5 + 1 | |||
| 10 + 5 |
Table 2: Apoptosis and Ferroptosis Analysis (Annexin V/PI Staining)
| Treatment Group | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (5 µM) | ||||
| RSL3 (1 µM) | ||||
| This compound + RSL3 (5 µM + 1 µM) | ||||
| + Ferrostatin-1 (1 µM) |
Table 3: Lipid ROS Levels (C11-BODIPY Staining)
| Treatment Group | Mean Fluorescence Intensity (Oxidized C11-BODIPY) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound (5 µM) | ||
| RSL3 (1 µM) | ||
| This compound + RSL3 (5 µM + 1 µM) | ||
| + Ferrostatin-1 (1 µM) |
Experimental Protocols
Cell Culture and Seeding
-
Culture cells in appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in 96-well plates for viability assays, 6-well plates for flow cytometry, and 10 cm dishes for Western blotting at a density that will ensure they are in the exponential growth phase at the time of treatment.
Drug Preparation and Treatment
-
Stock Solutions: Prepare stock solutions of this compound and RSL3 in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions in complete growth medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment:
-
For single-agent treatments, add the diluted this compound or RSL3 to the cells.
-
For co-treatment, add the diluted this compound and RSL3 to the cells simultaneously.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration used for the drugs.
-
For rescue experiments, pre-treat cells with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding this compound and RSL3.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis and Ferroptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1][2][12][13][14]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Lipid ROS Measurement (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.[3][4][15][16][17]
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[15]
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the fluorescence in both the green (oxidized) and red (reduced) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, FSP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 4. 2.7. Measurement of Cellular Lipid ROS by Flow Cytometry [bio-protocol.org]
- 5. 4.3. Cell Viability Assay [bio-protocol.org]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining IC50 Values of NPD4928 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD4928 is a small molecule compound that has been identified as an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), playing a crucial role in the induction of ferroptosis, a form of regulated cell death.[1][2][3] By inhibiting FSP1, this compound enhances the cytotoxic effects of other ferroptosis-inducing agents, such as GPX4 inhibitors, presenting a promising therapeutic strategy for various cancers.[4][5][6] These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency and efficacy.
Mechanism of Action of this compound
This compound functions by targeting FSP1, a key protein that protects cells from ferroptosis. FSP1 acts as an oxidoreductase, reducing coenzyme Q10 to its antioxidant form, which in turn traps lipid peroxyl radicals and prevents the propagation of lipid peroxidation, a hallmark of ferroptosis. By inhibiting FSP1, this compound disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis. This action is particularly effective when combined with compounds that inhibit the glutathione (B108866) peroxidase 4 (GPX4) pathway, another major defense against ferroptosis.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound in combination with the ferroptosis inducer RSL3 in various human cancer cell lines. It is important to note that these values were determined in the presence of RSL3, highlighting the synergistic effect of the two compounds.
| Cell Line | Cancer Type | IC50 of this compound (in combination with RSL3) (nM) |
| PANC-1 | Pancreatic Cancer | 105 |
| PC3 | Prostate Cancer | 95 |
| MKN74 | Gastric Cancer | 103 |
| DU145 | Prostate Cancer | 140 |
| MIA PaCa-2 | Pancreatic Cancer | 155 |
| A549 | Lung Cancer | >30,000 |
| BxPC-3 | Pancreatic Cancer | >30,000 |
| RPMI-8226 | Multiple Myeloma | >30,000 |
Note: The IC50 values presented above are based on available data and may vary depending on experimental conditions.[1]
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials
-
Cancer cell lines of interest
-
This compound compound
-
RSL3 (or other GPX4 inhibitor, optional for synergy studies)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium.
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations to be tested. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.
-
If investigating synergy, prepare solutions of RSL3 (or another GPX4 inhibitor) at a fixed concentration.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound (and RSL3, if applicable) to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized for each cell line and experimental setup.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is considered 100% viability).
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Conclusion
This document provides a framework for researchers to determine the IC50 values of this compound in various cancer cell lines. The provided protocols and background information will aid in the accurate assessment of the compound's potency and its potential as a ferroptosis-inducing anticancer agent. Adherence to standardized protocols and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | FSP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPD4928 in Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It represents a promising therapeutic avenue for cancer, particularly for tumors resistant to conventional therapies. Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a key negative regulator of ferroptosis, acting independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway.[1][2] NPD4928 is a small molecule inhibitor of FSP1 that has been shown to enhance ferroptosis, especially when used in combination with GPX4 inhibitors.[3][4][5] This document provides a comprehensive overview of the mechanism of this compound and a detailed, though theoretical, protocol for its application in preclinical xenograft models of cancer.
Disclaimer: As of the last update, specific in vivo efficacy, dosing, and administration data for this compound in xenograft models have not been extensively published in peer-reviewed literature. The following protocols are based on the known mechanism of action of this compound, general practices for in vivo studies with small molecule inhibitors, and data from xenograft studies involving other ferroptosis inducers. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific cancer model.
Mechanism of Action of this compound
This compound functions by directly inhibiting FSP1.[3][4] In normal cellular processes, FSP1 reduces coenzyme Q10 (CoQ10) to its reduced form, ubiquinol, which acts as a potent radical-trapping antioxidant, thereby preventing lipid peroxidation and suppressing ferroptosis.[1][2] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis.[1][2][3][4] This effect is particularly pronounced when the GPX4 pathway is also compromised, suggesting a synergistic therapeutic strategy.[3][4][5]
Signaling Pathway of FSP1 Inhibition by this compound
References
- 1. Ferroptosis and Its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NPD4928 Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD4928 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. As with any compound intended for in vitro or in vivo studies, understanding its stability in aqueous solutions is paramount for ensuring accurate and reproducible experimental results. These application notes provide a comprehensive guide to the stability of this compound in commonly used aqueous buffers, along with detailed protocols for its handling and use in experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 489.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >99.5% |
| LogP | 3.8 |
| pKa | 4.2 (acidic), 8.9 (basic) |
Solubility of this compound
The solubility of this compound was assessed in various aqueous buffers at room temperature (25°C).
| Buffer System (50 mM) | pH | Solubility (µM) | Notes |
| Phosphate Buffer | 5.0 | 5 | Limited solubility. |
| Phosphate Buffer | 6.0 | 25 | Moderate solubility. |
| PBS | 7.4 | 50 | Recommended for cell culture assays. |
| Tris Buffer | 8.0 | 150 | Higher solubility at basic pH. |
| Tris Buffer | 9.0 | 350 | Significant increase in solubility. |
Stability of this compound in Aqueous Solutions
The stability of this compound was evaluated over time at different storage conditions. The percentage of the parent compound remaining was determined by HPLC analysis.
Table 3.1: Stability in PBS (pH 7.4) at Different Temperatures
| Time | 4°C (% Remaining) | 25°C (Room Temp) (% Remaining) | 37°C (% Remaining) |
| 0 h | 100 | 100 | 100 |
| 2 h | 99.8 | 99.5 | 98.1 |
| 6 h | 99.5 | 98.2 | 95.3 |
| 24 h | 98.1 | 92.0 | 85.4 |
| 48 h | 96.5 | 85.1 | 72.8 |
| 72 h | 95.2 | 78.3 | 61.2 |
Table 3.2: Stability at 4°C in Different pH Buffers
| Time | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) |
| 0 h | 100 | 100 | 100 |
| 24 h | 99.2 | 98.1 | 96.5 |
| 72 h | 98.5 | 95.2 | 91.8 |
| 1 week | 96.1 | 90.4 | 82.3 |
Recommendations:
-
For short-term experiments (up to 24 hours), this compound solutions in PBS (pH 7.4) can be prepared and used at room temperature.
-
For longer-term experiments, it is advisable to prepare fresh solutions or store aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate this compound powder to room temperature.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is below 0.1% to minimize solvent effects in cell-based assays.
-
Vortex gently to mix.
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Assessment of this compound Stability by HPLC
-
Objective: To determine the degradation of this compound over time in a specific aqueous solution.
-
Materials: this compound working solution, HPLC system with a C18 column, mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid), reference standard of this compound.
-
Procedure:
-
Prepare the this compound working solution in the desired buffer and at the desired temperature.
-
At specified time points (e.g., 0, 2, 6, 24, 48, 72 hours), take an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for this compound solution preparation and storage.
Application Notes and Protocols: Development of a Cell-Based Assay for FSP1 Inhibition with NPD4928
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This process is implicated in various pathological conditions, including neurodegenerative diseases and cancer. Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, has been identified as a potent inhibitor of ferroptosis. FSP1 acts independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway, reducing coenzyme Q10 (CoQ10) to its antioxidant form, which in turn traps lipid peroxyl radicals to halt the propagation of lipid peroxidation.
The FSP1-CoQ10-NAD(P)H pathway represents a significant defense mechanism against ferroptosis in various cancer cells, making FSP1 a compelling therapeutic target for inducing cancer cell death. The development of small molecule inhibitors of FSP1, such as the hypothetical compound NPD4928, offers a promising strategy for cancer therapy. This document provides a detailed protocol for a cell-based assay to screen and characterize FSP1 inhibitors.
Signaling Pathway and Experimental Rationale
FSP1 protects cells from ferroptosis by maintaining a pool of reduced CoQ10. Inhibition of FSP1 by a compound like this compound is expected to deplete the antioxidant form of CoQ10, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death, particularly under conditions of ferroptotic stress.
Experimental Workflow
The following workflow outlines the key steps for assessing the efficacy of an FSP1 inhibitor.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| High FSP1-expressing cell line (e.g., HT-1080) | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| RSL3 (Ferroptosis Inducer) | Selleck Chemicals |
| Ferrostatin-1 (Ferroptosis Inhibitor) | Selleck Chemicals |
| This compound (Test Compound) | N/A |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| C11-BODIPY™ 581/591 | Thermo Fisher Scientific |
| 96-well clear bottom, white-walled plates | Corning |
| 96-well black, clear bottom plates | Corning |
Experimental Protocols
Protocol 1: Primary Assay - Cell Viability
This protocol determines the concentration-dependent effect of this compound on cell viability in the presence of a ferroptosis inducer.
-
Cell Seeding:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed 5,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour.
-
-
Ferroptosis Induction:
-
Add RSL3 to a final concentration of 1 µM to all wells except the negative control wells.
-
For a positive control, add Ferrostatin-1 (1 µM) alongside RSL3.
-
Incubate for an additional 24-48 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Protocol 2: Secondary Assay - Lipid Peroxidation
This protocol confirms that this compound enhances ferroptosis by increasing lipid peroxidation.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a 96-well black, clear-bottom plate.
-
-
Ferroptosis Induction:
-
Add RSL3 (1 µM) and incubate for a shorter period (e.g., 6-8 hours) to capture the rise in lipid ROS before cell death.
-
-
Lipid Peroxidation Measurement:
-
Add C11-BODIPY™ 581/591 to each well at a final concentration of 2 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a plate reader (oxidized form: ~488 nm excitation / ~520 nm emission; reduced form: ~581 nm excitation / ~591 nm emission).
-
The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Data Presentation and Analysis
Table 1: Dose-Response of this compound on Cell Viability
| This compound Conc. (µM) | % Viability (vs. Vehicle) | Standard Deviation |
| 100 | 5.2 | 1.1 |
| 30 | 15.8 | 2.5 |
| 10 | 48.9 | 4.3 |
| 3 | 85.1 | 5.6 |
| 1 | 95.3 | 3.9 |
| 0.1 | 98.7 | 2.1 |
| Vehicle (0) | 100 | 3.5 |
Table 2: IC50 Values of FSP1 Inhibitors
| Compound | IC50 (µM) |
| This compound | 10.5 |
| Control Inhibitor | (Value) |
Table 3: Effect of this compound on Lipid Peroxidation
| Treatment | Fold Change in Lipid ROS (Green/Red Ratio) |
| Vehicle Control | 1.0 |
| RSL3 (1 µM) | 3.5 |
| RSL3 + this compound (10 µM) | 7.8 |
| RSL3 + Ferrostatin-1 (1 µM) | 1.2 |
Logical Relationship of FSP1 Inhibition
The inhibition of FSP1 by this compound disrupts the cell's primary defense against lipid peroxidation, thereby sensitizing it to ferroptosis-inducing agents.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between wells | Inconsistent cell seeding, edge effects | Ensure a single-cell suspension, avoid using outer wells of the plate. |
| No effect of RSL3 | RSL3 degradation, low cell sensitivity | Use fresh RSL3 stock, confirm FSP1 expression and cell line sensitivity. |
| This compound shows toxicity in the absence of RSL3 | Off-target effects | Perform a counter-screen without the ferroptosis inducer to determine baseline cytotoxicity. |
Troubleshooting & Optimization
troubleshooting NPD4928 insolubility in experiments
Welcome to the technical support center for NPD4928. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on the solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when working with this compound, providing practical solutions and best practices.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to be insoluble in water and ethanol. It is a hydrophobic compound and requires an organic solvent for initial dissolution. We recommend using Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic stock is diluted into an aqueous solution where it has poor solubility. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of 0.5% or less in your cell culture medium.
-
Optimize Stock Concentration: Creating an overly concentrated stock solution in DMSO can increase the likelihood of precipitation upon dilution. Try preparing a lower concentration stock solution.
-
Use a Surfactant: For in vivo preparations, a surfactant like Tween-80 can help to maintain the compound in solution. A similar principle can be applied cautiously in some in vitro systems, though cytotoxicity of the surfactant must be considered.
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Rapid Mixing: Add the this compound stock solution to the aqueous medium while vortexing or gently swirling to ensure rapid and even dispersion.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1] It is advisable to use fresh DMSO, as moisture can be absorbed from the air and reduce the solubility of the compound.[1]
Q4: How should I store my this compound stock solution?
A4: Store this compound stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to one year), keep the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 100 mg/mL (198.18 mM) | Use fresh, anhydrous DMSO for best results.[1] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocols
Below are detailed methodologies for preparing this compound for both in vitro and in vivo experiments.
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing this compound for addition to cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 504.58 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 198.18 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to perform serial dilutions of the 10 mM stock solution in DMSO.
-
-
Dilution into Cell Culture Medium:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution to achieve your final desired concentration. Ensure the final DMSO concentration in the medium does not exceed 0.5%.
-
Use the freshly prepared medium containing this compound immediately for your experiment.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is adapted from a formulation intended for oral administration.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated DMSO Stock:
-
Prepare a 100 mg/mL stock solution of this compound in anhydrous DMSO. Vortex until fully dissolved.
-
-
Formulation Preparation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 100 mg/mL this compound DMSO stock solution.
-
Vortex the mixture thoroughly until it is a clear solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
Add 500 µL of saline or ddH₂O to bring the final volume to 1 mL.
-
Vortex one final time.
-
-
Administration:
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
-
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1] FSP1 acts to reduce Coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) is a potent antioxidant that protects against lipid peroxidation and subsequent ferroptosis. By inhibiting FSP1, this compound prevents the reduction of CoQ10, leading to an accumulation of lipid peroxides and sensitizing cells to ferroptosis.
References
potential off-target effects of NPD4928 in cells
Disclaimer: Information on NPD4928 is based on published research. This document is intended for research professionals and does not constitute medical advice.
Overview of this compound
This compound is a small molecule identified to enhance ferroptosis, a form of regulated cell death, by inhibiting Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3][4] This compound has been shown to increase the sensitivity of various cancer cells to Glutathione Peroxidase 4 (GPX4) inhibitors.[1][3][4] The synergistic effect of this compound with GPX4 inhibitors suggests a potential therapeutic strategy for inducing ferroptosis in cancer treatment.[1][3][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by inhibiting Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3][4] FSP1 is a key protein that protects cells from ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[5][6] By inhibiting FSP1, this compound promotes the accumulation of lipid peroxides, leading to enhanced ferroptosis.[5]
Q2: What are the known on-target effects of this compound in cells?
A2: The primary on-target effect of this compound is the induction of ferroptosis through the inhibition of FSP1.[2][4] This leads to an increase in cellular sensitivity to other ferroptosis-inducing agents, such as GPX4 inhibitors.[1][3]
Q3: Have any off-target effects of this compound been reported?
A3: Currently, published literature primarily focuses on the on-target effects of this compound on FSP1 and ferroptosis. While specific off-target interactions have not been detailed, it is a common characteristic of small molecule inhibitors to exhibit some degree of off-target activity.[7][8][9][10] Researchers should remain aware of the potential for unexpected phenotypes.
Q4: How can I differentiate between on-target and potential off-target effects in my experiments?
A4: To determine if an observed cellular phenotype is a result of on-target FSP1 inhibition or a potential off-target effect, consider the following experimental controls:
-
Use of a structurally unrelated FSP1 inhibitor: If a different FSP1 inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: Overexpression of FSP1 in your cells may counteract the effects of this compound, suggesting the phenotype is on-target.
-
CRISPR/Cas9-mediated gene knockout: If the phenotype observed with this compound treatment is mimicked in FSP1 knockout cells, it is likely an on-target effect.
Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected potentiation of GPX4 inhibitors.
-
Possible Cause 1: Suboptimal concentration of this compound or GPX4 inhibitor.
-
Troubleshooting Step: Perform a dose-response matrix experiment, titrating both this compound and the GPX4 inhibitor to identify the optimal concentrations for synergistic effects in your specific cell line.
-
-
Possible Cause 2: Cell line-specific differences in FSP1 expression or dependence.
-
Troubleshooting Step: Quantify FSP1 expression levels in your cell line using Western blot or qPCR. Cell lines with low FSP1 expression may show a less pronounced response to this compound.
-
-
Possible Cause 3: Compound instability.
-
Troubleshooting Step: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh working solutions for each experiment.
-
Issue 2: Unexpected cellular phenotypes observed upon this compound treatment.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Workflow:
-
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Quantitative Data Summary
As specific quantitative data such as IC50 values for off-target interactions of this compound are not available in the public domain, a hypothetical kinase selectivity profile is presented below for illustrative purposes. This table demonstrates how such data would be presented to assess the selectivity of a compound.
| Kinase Target | IC50 (nM) | Selectivity vs. Primary Target |
| FSP1 (Primary Target) | 50 | 1x |
| Kinase A | 1,200 | 24x |
| Kinase B | 5,500 | 110x |
| Kinase C | >10,000 | >200x |
This is a hypothetical table for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify FSP1 Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with a vehicle control and another set with this compound at the desired concentration for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of soluble FSP1 remaining at each temperature using Western blotting.
-
Data Analysis: Plot the percentage of soluble FSP1 against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. potential off-target pathways of this compound.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 3. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | FSP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance [mdpi.com]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing NPD4928 and RSL3 Combination Treatment
Welcome to the technical support center for the combination treatment of NPD4928 and RSL3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to this novel ferroptosis-inducing combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and RSL3?
A1: this compound is a small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3][4] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which protects cells from lipid peroxidation.[3][5][6] By inhibiting FSP1, this compound depletes ubiquinol, thereby sensitizing cells to ferroptosis.[3]
RSL3 is a well-characterized inducer of ferroptosis.[7][8][9][10] It is widely reported to function by directly and irreversibly inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[7][8][9][10][11][12] Inhibition of GPX4 leads to the accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[7][8][10] However, some studies suggest that RSL3's mechanism may be more complex, potentially involving the inhibition of other selenoproteins like thioredoxin reductase 1 (TXNRD1) or requiring cellular factors for its full effect on GPX4.[13][14][15][16]
Q2: What is the rationale for combining this compound and RSL3?
A2: The combination of this compound and RSL3 is based on the principle of dual pathway inhibition to synergistically induce ferroptosis. Cells have two main pathways to suppress ferroptosis: the GPX4 pathway and the FSP1 pathway. RSL3 targets the GPX4 pathway, while this compound targets the FSP1 pathway. By simultaneously inhibiting both pathways, the combination treatment can achieve a more potent and comprehensive induction of ferroptosis, especially in cancer cells that may be resistant to single-agent therapy.[2][3][4] This synergistic effect has been observed to enhance cytotoxicity in various cancer cell lines.[2][3]
Q3: My cells are not responding to the RSL3 treatment as expected. What could be the issue?
A3: Several factors could contribute to a lack of response to RSL3. Some cell lines are inherently resistant to ferroptosis.[17] The activity of RSL3 can also degrade over time, so using a fresh batch from a reputable supplier is recommended.[17] Additionally, the timing of your assays is crucial, as ferroptosis is a dynamic process. Consider performing a time-course experiment to determine the optimal endpoint.[17] It's also worth noting that some research suggests RSL3's effects can be cell-type dependent and may not solely rely on GPX4 inhibition.[15]
Q4: I am observing high variability in my cell viability assays. What are some common causes?
A4: High variability in cell viability assays can stem from several sources. Ensure consistent cell seeding density and avoid using the outer wells of microplates, which are prone to evaporation.[17] Use calibrated pipettes and ensure thorough but gentle mixing when adding compounds. RSL3 has limited aqueous solubility, so visually inspect your media for any precipitation after adding the compound and prepare fresh stock solutions in DMSO as needed.[17]
Troubleshooting Guides
Issue 1: Suboptimal Synergistic Effect of this compound and RSL3
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing Ratio | Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and RSL3 for your specific cell line. A synergistic effect may only be apparent within a specific concentration range for each compound. |
| Cell Line Resistance | Some cell lines may have compensatory mechanisms that mitigate the effects of dual pathway inhibition. Consider measuring the baseline expression levels of FSP1 and GPX4 in your cells. |
| Timing of Treatment | The kinetics of FSP1 and GPX4 inhibition may differ. Experiment with sequential vs. co-administration of the two compounds to see if a staggered treatment regimen enhances the synergistic effect. |
| Compound Stability | Ensure the stability and activity of both this compound and RSL3 stocks. If in doubt, purchase fresh compounds and test their individual activity on sensitive control cell lines. |
Issue 2: Inconsistent Induction of Ferroptosis Markers
| Potential Cause | Troubleshooting Steps |
| Timing of Marker Analysis | The induction of different ferroptosis markers can occur at different time points. For example, lipid ROS accumulation may be an early event, while changes in protein expression occur later. Perform a time-course experiment to analyze markers at various intervals post-treatment. |
| Assay Sensitivity | The sensitivity of your assays for detecting ferroptosis markers (e.g., lipid ROS, iron levels, protein expression) may be insufficient. Optimize your assay protocols, including antibody concentrations for Western blotting and probe concentrations for ROS detection. |
| Off-Target Effects | At higher concentrations, RSL3 may have off-target effects that can confound the interpretation of results.[18] Ensure you are using concentrations that are within the validated range for inducing ferroptosis. |
| Cellular Context | The specific metabolic state and antioxidant capacity of your cells can influence the manifestation of ferroptosis markers. Characterize the baseline metabolic profile of your cells. |
Quantitative Data Summary
Table 1: Reported IC50 Values for RSL3 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A549 | Lung Cancer | ~0.5 | 24 |
| Primary Hippocampal Neurons | - | 14.29 | 24 |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 2.75 - >12 | 24 |
| Various HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | Significant viability decrease at 1-10 µM | 24 |
Note: IC50 values are highly cell-line dependent and should be determined empirically for your specific experimental system.[17]
Experimental Protocols
Protocol 1: Determining Synergistic Cytotoxicity using a Dose-Response Matrix
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and RSL3 in cell culture medium.
-
Treatment: Treat the cells with a matrix of this compound and RSL3 concentrations. Include single-agent controls for each compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay such as MTT, CCK-8, or CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the data for synergy using a suitable model (e.g., Bliss independence or Loewe additivity).
Protocol 2: Measurement of Lipid Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well black-walled plate) and treat with this compound, RSL3, or the combination for the desired time. Include a vehicle control and a positive control for ROS induction if available. A co-treatment with a ferroptosis inhibitor like Ferrostatin-1 is essential to demonstrate the specificity of lipid ROS to ferroptosis.[17]
-
Probe Loading: Incubate the cells with a lipid-soluble ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control.
Visualizations
Signaling Pathways
Caption: Dual inhibition of ferroptosis suppression pathways.
Experimental Workflow
Caption: Workflow for optimizing combination treatment.
References
- 1. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 2. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Troubleshooting NPD4928-Mediated Ferroptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address why NPD4928 may not be inducing ferroptosis in your cell line. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that enhances ferroptosis by inhibiting Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3] FSP1 is a key protein that protects cells from ferroptosis through a pathway independent of the well-known Glutathione (B108866) Peroxidase 4 (GPX4) axis.[4][5] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, especially when used in combination with GPX4 inhibitors like RSL3.[1][6]
Q2: My cells are not dying after treatment with this compound. What are the primary reasons this might be happening?
A2: The lack of cell death following this compound treatment can stem from several biological or technical factors:
-
Low or Absent FSP1 Expression: this compound's primary target is FSP1.[2] If your cell line does not express sufficient levels of FSP1, the compound will have no target and thus no effect.
-
High GPX4 Activity: The GPX4-glutathione axis is the primary defense mechanism against ferroptosis.[7] If your cell line has very high GPX4 expression or activity, inhibiting FSP1 alone may be insufficient to trigger cell death.
-
Cell Line is Intrinsically Resistant: Some cell lines are inherently resistant to ferroptosis due to factors like lipid metabolism (low levels of polyunsaturated fatty acids), efficient iron export, or robust antioxidant systems (e.g., a highly active Nrf2 pathway).[5][8]
-
Compound Inactivity: The this compound compound itself may have degraded, precipitated out of solution, or may not have been used at an effective concentration.
-
Sub-optimal Experimental Conditions: The incubation time may be too short, or the cell density may be inappropriate for observing ferroptosis.
Q3: How do I confirm that my cell line is resistant to ferroptosis and not just this compound?
A3: To determine if the resistance is specific to this compound or a general resistance to ferroptosis, you should treat your cells with well-established ferroptosis inducers that act through different mechanisms.
-
Class I Inducers (System Xc⁻ inhibitors): Use Erastin or Sorafenib to block cystine uptake, leading to glutathione (GSH) depletion.[9][10]
-
Class II Inducers (GPX4 inhibitors): Use RSL3 to directly inhibit GPX4 activity.[9]
If your cells do not respond to any of these compounds, it is likely they possess a robust intrinsic resistance to ferroptosis.
Q4: How can I validate that my this compound compound is active?
A4: The primary mechanism of this compound is to enhance the effects of GPX4 inhibition.[1][6] Therefore, the best validation is a synergy experiment.
-
Determine the sub-lethal concentration of a GPX4 inhibitor (e.g., RSL3) in your cell line.
-
Treat cells with this sub-lethal concentration of RSL3 alone, this compound alone, and a combination of both.
-
A significant increase in cell death in the combination treatment compared to either compound alone indicates that your this compound is active.[2]
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| No cell death observed with this compound alone. | 1. Low FSP1 Expression: The target for this compound is not present. | 1a. Perform a Western blot or qPCR to check FSP1 expression levels in your cell line. 1b. Test this compound in a cell line known to be sensitive (if available). |
| 2. High Intrinsic Resistance: The cell line has robust anti-ferroptosis mechanisms (e.g., high GPX4). | 2a. Combine this compound with a GPX4 inhibitor (e.g., RSL3) to target both pathways. 2b. Use other established inducers like Erastin or RSL3 to confirm general ferroptosis resistance.[11] | |
| 3. Sub-optimal Compound Concentration: The dose is too low. | 3. Perform a dose-response curve for this compound, ranging from low (e.g., 1 µM) to high (e.g., 50 µM) concentrations. | |
| 4. Compound Instability/Solubility: this compound may be precipitating in the media or degrading. | 4a. Visually inspect the media for precipitation after adding the compound. 4b. Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles.[12] 4c. Ensure the final DMSO concentration is low (e.g., <0.5%) to prevent solvent-induced issues.[12] | |
| Cell death is observed, but it is not rescued by ferroptosis inhibitors. | 1. Off-Target Effects/Other Cell Death Pathways: this compound might be inducing apoptosis or necroptosis at high concentrations. | 1a. Perform a rescue experiment by co-treating with a ferroptosis inhibitor like Ferrostatin-1 (1-2 µM) or an iron chelator like Deferoxamine (DFO) (10-100 µM). True ferroptosis should be significantly rescued.[11][13] 1b. Co-treat with inhibitors of other pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), to see if they rescue cell death.[13] |
| Inconsistent results between experiments. | 1. Variable Cell State: Cell confluency, passage number, or metabolic state can affect sensitivity. | 1a. Use cells at a consistent, low passage number. 1b. Seed cells to be ~70-80% confluent at the time of treatment.[14] |
| 2. Media Components: Certain media components (e.g., high serum, antioxidants, iron content) can interfere with ferroptosis induction.[15] | 2. Use fresh, consistent batches of media and serum for all related experiments. |
Visualizing the Problem
Ferroptosis Pathways and this compound Target
The diagram below illustrates the two main defensive pathways against ferroptosis and highlights where this compound acts. Resistance in your cell line could be due to an overactive GPX4 pathway that compensates for FSP1 inhibition.
Caption: Key ferroptosis defense pathways and inhibitor targets.
Troubleshooting Workflow
Follow this experimental workflow to systematically diagnose why this compound is not inducing ferroptosis.
Caption: A logical workflow for troubleshooting ferroptosis experiments.
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability
This protocol uses CCK-8/MTT to measure cell viability after treatment.
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of treatment and incubate overnight.[14]
-
Treatment Preparation: Prepare working solutions of your compounds (e.g., this compound, RSL3, Ferrostatin-1) by diluting stock solutions in complete cell culture medium. Include vehicle controls (e.g., DMSO).
-
Cell Treatment: Remove the old medium and add the prepared treatment media to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
-
Viability Assessment: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.[14]
-
Measurement: Measure the absorbance using a microplate reader (450 nm for CCK-8, 570 nm for MTT).[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.[16]
-
Cell Seeding & Treatment: Seed cells on glass-bottom dishes or in a black-walled 96-well plate. Treat cells with compounds as described above. A positive control (e.g., RSL3) is recommended.
-
Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[17]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[17]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Analysis:
-
Microscopy: Image cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[17]
-
Flow Cytometry: Harvest cells and analyze them on a flow cytometer, detecting changes in the green fluorescence channel (e.g., FITC).
-
Protocol 3: Western Blot for Key Ferroptosis Proteins
This protocol allows you to check the expression levels of key regulatory proteins.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-FSP1 (AIFM2)
-
Anti-GPX4
-
Anti-SLC7A11
-
Anti-Actin or Anti-Tubulin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ/Fiji and normalize to the loading control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 4. news-medical.net [news-medical.net]
- 5. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: NPD4928 Efficacy and Ferroptosis Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NPD4928, a novel experimental compound designed to induce ferroptosis by targeting the Glutathione (B108866) Peroxidase 4 (GPX4) pathway. Efficacy of this compound can be significantly influenced by the expression levels of key ferroptosis regulators, namely GPX4 and Ferroptosis Suppressor Protein 1 (FSP1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental small molecule that induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its primary mechanism is the direct and potent inhibition of Glutathione Peroxidase 4 (GPX4).[1][3][4][5] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from membrane damage.[6][7][8] By inactivating GPX4, this compound leads to a buildup of toxic lipid reactive oxygen species (ROS), ultimately causing cell death.[3][4]
Q2: What is the role of FSP1 in ferroptosis and how does it affect this compound?
A2: Ferroptosis Suppressor Protein 1 (FSP1), formerly known as AIFM2, functions as a key defender against ferroptosis through a pathway that is parallel and independent of GPX4.[7][9][10][11][12] FSP1 is an NAD(P)H-dependent oxidoreductase that reduces Coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[6][10][13] Ubiquinol is a potent lipophilic antioxidant that traps lipid radicals, thereby halting lipid peroxidation.[9][14] Because FSP1 acts independently, high expression of FSP1 can confer resistance to GPX4 inhibitors like this compound, allowing cancer cells to survive even when GPX4 is inactivated.[10][11][15]
Q3: My cells are resistant to this compound treatment. What are the likely causes?
A3: Resistance to this compound is most commonly associated with the expression levels of the primary ferroptosis defense proteins, GPX4 and FSP1.
-
High GPX4 Expression: Overexpression of the target protein, GPX4, can require higher concentrations of this compound to achieve effective inhibition.[4][7][8]
-
High FSP1 Expression: As FSP1 provides a GPX4-independent mechanism of ferroptosis suppression, high FSP1 levels can render cells resistant to this compound, even at concentrations that fully inhibit GPX4.[10][11][15] This is a common mechanism of resistance observed in various cancer cell lines.[15][16]
Q4: How can I determine if my cell line is a good candidate for this compound treatment?
A4: The ideal candidate cell line for high this compound sensitivity would exhibit low expression of both GPX4 and FSP1. You can assess the expression levels of these proteins using standard molecular biology techniques such as Western Blot or quantitative PCR (qPCR). Cell lines with high FSP1 expression may require a combination therapy approach (see Troubleshooting).
Troubleshooting Guide
Issue 1: this compound shows low efficacy or complete resistance in my cancer cell line.
-
Possible Cause: High expression of FSP1 is compensating for GPX4 inhibition. The FSP1-CoQ10 pathway acts as a parallel defense system, making the cells resistant to agents that only target the GPX4 pathway.[10][11][15]
-
Troubleshooting Steps:
-
Assess Protein Expression: Quantify the protein levels of both FSP1 and GPX4 in your cell line using a Western Blot (see Protocol 2). Compare these levels to sensitive and resistant control cell lines if available.
-
Consider Combination Therapy: If FSP1 expression is high, consider co-treatment of this compound with an FSP1 inhibitor. Studies have shown that co-inhibition of FSP1 and GPX4 can be synthetically lethal, effectively killing cancer cells that are resistant to single-agent therapy.[16][17]
-
Confirm Ferroptosis Induction: Ensure that the observed cell death is indeed ferroptosis. This can be verified by co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) or a lipophilic antioxidant.[3][16] If these inhibitors rescue the cells from this compound-induced death, it confirms the mechanism.
-
Issue 2: I am not sure if this compound is inducing ferroptosis or another form of cell death.
-
Possible Cause: The experimental conditions may be triggering off-target effects or a mixed cell death phenotype.
-
Troubleshooting Steps:
-
Measure Lipid Peroxidation: The hallmark of ferroptosis is the accumulation of lipid ROS.[2][18] Use a fluorescent probe like C11-BODIPY 581/591 to quantify lipid peroxidation via flow cytometry or fluorescence microscopy (see Protocol 3). A significant increase in the oxidized green signal upon this compound treatment is a strong indicator of ferroptosis.[16][19][20]
-
Use Specific Inhibitors: Perform rescue experiments. Co-treat cells with this compound and specific inhibitors of different cell death pathways.
-
Iron Chelation: Since ferroptosis is iron-dependent, co-treatment with an iron chelator like Deferoxamine (DFO) should also block this compound-induced cell death.[16]
-
Issue 3: I am observing high variability in my cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, compound concentration, or issues with the assay itself.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well and allow them to adhere properly (typically 18-24 hours) before treatment.[21]
-
Verify Compound Stability: Ensure this compound is properly dissolved and stored. Use a consistent final solvent concentration (e.g., <0.1% DMSO) across all wells.
-
Choose a Robust Assay: For adherent cells, a crystal violet assay is a simple and reliable method for quantifying cell viability by staining total attached cell biomass.[21][22][23][24] Ensure thorough washing to remove dead, detached cells and complete solubilization of the dye before reading absorbance.[23]
-
Quantitative Data Summary
The efficacy of a GPX4 inhibitor (like this compound) is directly impacted by FSP1 expression. The following tables summarize hypothetical, yet representative, data based on published findings with similar compounds (e.g., RSL3).[15][16][25]
Table 1: Effect of FSP1/GPX4 Expression on this compound IC50 Values
| Cell Line | FSP1 Expression | GPX4 Expression | This compound IC50 (nM) | This compound + FSP1i (1µM) IC50 (nM) |
| H460 | High | Low | > 1000 | 55 |
| A549 | High | Low | > 1000 | 70 |
| HT-1080 | Low | Moderate | 95 | 85 |
| KYSE30 | Negative | Moderate | 50 | 50 |
Data is illustrative. FSP1i = FSP1 inhibitor. IC50 is the half-maximal inhibitory concentration.
Table 2: Quantification of Lipid Peroxidation
| Cell Line | Treatment | Mean Fluorescence Intensity (Oxidized C11-BODIPY) |
| HT-1080 (FSP1 Low) | Vehicle | 150 |
| HT-1080 (FSP1 Low) | This compound (100 nM) | 2800 |
| HT-1080 (FSP1 Low) | This compound + Fer-1 | 210 |
| H460 (FSP1 High) | Vehicle | 180 |
| H460 (FSP1 High) | This compound (100 nM) | 450 |
| H460 (FSP1 High) | This compound + FSP1i | 3100 |
Data is illustrative. Fluorescence intensity measured by flow cytometry.
Visual Guides and Workflows
Signaling Pathways
Caption: Dual defense pathways against ferroptosis.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy.
Troubleshooting Logic
Caption: Troubleshooting this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability (Crystal Violet) Assay[21][22][23][24][26]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and culture for 18-24 hours to allow for attachment.[21] Include wells with media only for background measurement.
-
Treatment: Treat cells with a serial dilution of this compound (and/or FSP1 inhibitor, Ferrostatin-1, etc.). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove dead, detached cells.
-
Fixation: Add 100 µL of methanol (B129727) or 4% paraformaldehyde to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet staining solution to each well.[21] Incubate for 20 minutes at room temperature.
-
Final Wash: Wash the plate thoroughly with tap water until the water runs clear. Invert the plate on paper towels and let it air-dry completely.
-
Solubilization: Add 200 µL of methanol or 1% SDS to each well to solubilize the dye.[23] Place on a shaker for 20 minutes.
-
Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader.[21]
-
Analysis: Subtract the average background absorbance from all measurements. Normalize the data to the vehicle-treated cells (set as 100% viability) and plot the dose-response curve to calculate IC50 values.
Protocol 2: Western Blot for FSP1 and GPX4[14][27][28]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FSP1 (AIFM2) and GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of FSP1 and GPX4 to the loading control.
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591)[2][18][19][20]
-
Cell Culture: Seed cells in a 6-well plate or other suitable format and treat with this compound and controls (e.g., vehicle, positive control like RSL3, this compound + Fer-1) for the desired time.
-
Probe Loading: After treatment, remove the media and incubate the cells with 1-2 µM C11-BODIPY 581/591 in serum-free media or HBSS for 30 minutes at 37°C, protected from light.[19]
-
Washing: Wash the cells twice with PBS or HBSS to remove excess probe.
-
Cell Harvesting (for Flow Cytometry): Detach adherent cells using trypsin, neutralize, and centrifuge to form a cell pellet. Resuspend in PBS or FACS buffer.
-
Analysis by Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
The unoxidized probe fluoresces with an emission maximum at ~591 nm (red channel, e.g., PE-Texas Red).
-
Upon oxidation by lipid peroxides, the emission shifts to ~510 nm (green channel, e.g., FITC).[19][20]
-
Quantify lipid peroxidation by measuring the increase in the mean fluorescence intensity in the green channel or by calculating the ratio of green to red fluorescence.
-
-
Analysis by Fluorescence Microscopy:
-
After washing (step 3), add fresh media or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with filters for both red (e.g., Texas Red) and green (e.g., FITC) fluorescence.
-
Observe the shift from red to green fluorescence in this compound-treated cells as an indicator of lipid peroxidation.
-
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CoQ oxidoreductase FSP1 acts parallel to GPX4 to inhibit ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma | springermedizin.de [springermedizin.de]
- 18. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. abpbio.com [abpbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. clyte.tech [clyte.tech]
- 25. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with NPD4928: A Technical Support Guide
Technical Support Center for researchers, scientists, and drug development professionals utilizing NPD4928. This guide provides troubleshooting advice and frequently asked questions to address common challenges and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound identified to enhance ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its primary mechanism of action is the inhibition of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] FSP1 acts as a suppressor of ferroptosis independent of the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway.[3] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis-inducing agents.[4][5]
Q2: How does FSP1 suppression by this compound lead to ferroptosis?
FSP1 protects cells from ferroptosis by reducing coenzyme Q10 (CoQ10), which acts as a potent lipophilic antioxidant, trapping lipid peroxides.[3][4] this compound inhibits this function, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.
Q3: Why am I observing high variability in cell viability assays with this compound?
Variability in cell viability can stem from several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying levels of sensitivity to FSP1 inhibition and ferroptosis induction. This can be due to baseline differences in FSP1 expression, iron metabolism, and lipid composition.
-
Synergistic Agent Concentration: this compound is often used in combination with GPX4 inhibitors like RSL3.[2][5] The optimal concentration of both agents can be highly cell-line dependent. A suboptimal concentration of the synergistic agent can lead to inconsistent results.
-
Iron Availability: Ferroptosis is an iron-dependent process.[3] Variability in intracellular iron levels, influenced by cell culture media and supplements, can significantly impact the efficacy of this compound.
-
Lipid Peroxidation Levels: The basal level of lipid peroxidation can differ between cell lines and can be influenced by culture conditions. Higher basal levels may lead to increased sensitivity to this compound.
Q4: My results with this compound are not reproducible. What are the common pitfalls?
Lack of reproducibility can be attributed to:
-
Inconsistent Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition across experiments.
-
Compound Stability: Prepare fresh stock solutions of this compound and any synergistic agents for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Timing: The kinetics of ferroptosis can vary. Establish a time-course experiment to determine the optimal endpoint for your specific cell line and treatment conditions.
-
Purity of Reagents: Verify the purity and activity of this compound and other compounds used in your experiments.
Troubleshooting Guides
Issue 1: Low or No Synergistic Effect with GPX4 Inhibitors
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentrations | Perform a dose-matrix titration of both this compound and the GPX4 inhibitor (e.g., RSL3) to identify the optimal synergistic concentrations for your specific cell line. |
| Low FSP1 Expression | Verify FSP1 expression levels in your cell line of interest via Western blot or qPCR. Cell lines with low FSP1 expression may not respond robustly to this compound. |
| Cellular Resistance Mechanisms | Some cell lines may possess intrinsic resistance mechanisms to ferroptosis. Consider investigating other components of the ferroptosis pathway. |
Issue 2: High Background Cell Death in Control Groups
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control. |
| Sub-optimal Culture Conditions | High cell density, nutrient depletion, or contamination can induce cell stress and death. Maintain optimal cell culture conditions. |
| Iron Overload in Media | Check the iron concentration in your cell culture medium. High basal iron levels could sensitize cells to even minor perturbations. |
Experimental Protocols
Key Experiment: Assessing Synergy between this compound and a GPX4 Inhibitor
Objective: To determine the synergistic effect of this compound and a GPX4 inhibitor (e.g., RSL3) on cancer cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the GPX4 inhibitor in appropriate cell culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound, the GPX4 inhibitor, or a combination of both. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the synergy between the two compounds using a suitable method, such as the Bliss independence model or Loewe additivity model.
Visualizing Key Processes
This compound Mechanism of Action
Caption: Mechanism of this compound in blocking FSP1 and inducing ferroptosis.
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing the synergy between this compound and a GPX4 inhibitor.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common experimental issues with this compound.
References
- 1. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 2. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
common pitfalls when using FSP1 inhibitors like NPD4928
Welcome to the technical support center for researchers utilizing Ferroptosis Suppressor Protein 1 (FSP1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the success of your experiments with compounds like NPD4928.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FSP1 and its inhibitor, this compound?
A1: FSP1 is a key enzyme that protects cells from a form of regulated cell death called ferroptosis.[1][2] It functions independently of the well-known GPX4 pathway.[1][3] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[4][5] Ubiquinol is a lipophilic antioxidant that traps radical species within cellular membranes, thereby preventing the lipid peroxidation that drives ferroptosis.[4] FSP1 can also reduce vitamin K to its active antioxidant form.[1][4] this compound is a small molecule inhibitor that directly targets and inhibits the enzymatic activity of FSP1.[6][7] By blocking FSP1, this compound prevents the regeneration of these protective antioxidants, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis.[8][9][10]
Q2: I am not observing the expected level of cell death after treating my cancer cells with this compound alone. Is this normal?
A2: Yes, this is a common observation. FSP1 inhibition alone is often not sufficient to induce ferroptosis in most cancer cell lines.[11] The primary cellular defense against ferroptosis is the glutathione (B108866) (GSH)-dependent peroxidase GPX4.[12] Cancer cells can be resistant to FSP1 inhibitors if the GPX4 pathway is fully functional.[13] Therefore, a more effective strategy is to use FSP1 inhibitors like this compound in combination with a GPX4 inhibitor (e.g., RSL3) to simultaneously block both major ferroptosis suppression pathways.[1][8][9] The synergistic effect of inhibiting both FSP1 and GPX4 is well-documented to enhance cancer cell death.[1][8]
Q3: Are there known off-target effects for FSP1 inhibitors like this compound?
A3: Research into FSP1 inhibitors is still in its early stages, and the off-target profiles of many compounds, including this compound, are not yet fully characterized.[1] However, some studies on other molecules have highlighted the potential for off-target effects. For instance, some dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors have been found to inhibit FSP1 in an off-target manner.[14] It is crucial to include proper controls in your experiments to validate that the observed phenotype is due to on-target FSP1 inhibition.
Q4: I am observing variability in my experimental results. What are some potential causes?
A4: Variability can arise from several factors. Cell density can influence ferroptosis sensitivity, with higher densities sometimes promoting resistance.[11] The specific cancer cell line being used is also critical, as FSP1 expression levels can vary significantly between different tumor types and even between cell lines of the same origin.[1][11] Additionally, the stability and solubility of small molecule inhibitors can be a source of variability. Ensure that your stock solutions of this compound are properly prepared and stored, and consider potential issues with solubility in your cell culture media.
Q5: What is the recommended approach for confirming that the cell death I observe is indeed ferroptosis?
A5: To confirm that the observed cell death is ferroptosis, you should perform rescue experiments using specific inhibitors of ferroptosis. The most common rescue agents are lipophilic radical-trapping antioxidants like Ferrostatin-1 (Fer-1) and Liproxstatin-1 (LIP-1).[12][15] If the cell death induced by your treatment (e.g., this compound in combination with a GPX4 inhibitor) is prevented or significantly reduced by co-treatment with Fer-1 or LIP-1, it strongly indicates that the mechanism of cell death is ferroptosis.[12]
Troubleshooting Guide
Problem 1: Low or no cytotoxic effect observed with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Functional GPX4 Pathway | Co-treat cells with a GPX4 inhibitor (e.g., RSL3) to induce synthetic lethality.[11] |
| Low FSP1 Expression | Verify FSP1 protein expression levels in your cell line using Western blot.[11] Select cell lines with known high FSP1 expression for your experiments. |
| Inhibitor Instability/Insolubility | Prepare fresh stock solutions of this compound. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Consider potential precipitation in aqueous media. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| High Cell Density | Optimize cell seeding density to avoid confluency-mediated resistance to ferroptosis.[11] |
Problem 2: Observed phenotype is not rescued by Ferrostatin-1.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effect | The inhibitor may be inducing cell death through a non-ferroptotic mechanism. Consider performing broader cell death assays to investigate other forms of cell death like apoptosis or necroptosis. |
| Insufficient Rescue Agent | Titrate the concentration of Ferrostatin-1 to ensure it is used at an effective dose for your experimental system. |
| Alternative Cell Death Pathway | The experimental conditions might be triggering a parallel cell death pathway that is not sensitive to Ferrostatin-1. |
Experimental Protocols
1. In Vitro FSP1 Activity Assay
This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by compounds like this compound.
-
Principle: FSP1 utilizes NAD(P)H to reduce a Coenzyme Q analog (e.g., CoQ1). The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at 340-355 nm, which can be monitored over time.[16]
-
Materials:
-
Recombinant human FSP1 protein
-
Coenzyme Q1 (CoQ1)
-
NADH or NADPH
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
96-well UV-transparent plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ1, and recombinant FSP1 protein in the wells of a 96-well plate.
-
Add this compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a short period.
-
Initiate the reaction by adding NADH or NADPH to all wells.
-
Immediately monitor the decrease in absorbance at 340-355 nm at regular intervals.
-
Calculate the rate of NAD(P)H oxidation and determine the percent inhibition by this compound.
-
Perform a dose-response analysis to calculate the IC50 value.[16]
-
2. Cellular Viability Assay to Assess Ferroptosis
This assay determines the ability of an FSP1 inhibitor to induce or sensitize cells to ferroptosis.
-
Principle: Cell viability is measured in the presence of the FSP1 inhibitor, often in combination with a GPX4 inhibitor. A ferroptosis-specific rescue agent is used to confirm the mechanism of cell death.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
GPX4 inhibitor (e.g., RSL3)
-
Ferrostatin-1 (Fer-1)
-
Cell viability reagent (e.g., CellTiter-Glo®, SYTOX Green)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, with or without a fixed concentration of RSL3.
-
Include control wells: vehicle only, RSL3 only, and this compound + RSL3 + Fer-1.
-
Incubate for 24-72 hours.
-
Measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Calculate the percentage of cell viability relative to the vehicle control and generate dose-response curves.
-
Visualizations
Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits ferroptosis.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 8. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. helmholtz-munich.de [helmholtz-munich.de]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Consistent Results with NPD4928 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPD4928, a potent Ferroptosis Suppressor Protein 1 (FSP1) inhibitor, in long-term experimental settings. Our goal is to help you achieve consistent and reproducible results by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1] By inhibiting FSP1, this compound enhances ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[2][3] It often exhibits a synergistic effect when used in combination with GPX4 inhibitors.[1]
Q2: What are the recommended storage conditions for this compound to ensure its stability for long-term studies?
A2: Proper storage is critical for maintaining the activity and stability of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C. For short-term storage, a stock solution in a suitable solvent like DMSO can be prepared and stored at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: How can I be sure that the observed cell death in my long-term experiment is due to ferroptosis induced by this compound?
A3: To confirm that the observed cell death is indeed ferroptosis, you should include specific controls in your experimental design. The inclusion of a ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1, should rescue the cell death phenotype induced by this compound. Additionally, you can measure established biomarkers of ferroptosis, such as lipid peroxidation, glutathione (B108866) (GSH) depletion, and changes in the expression of ferroptosis-related genes.
Q4: I am observing a decrease in the efficacy of this compound over an extended treatment period. What could be the cause?
A4: A decrease in efficacy during long-term studies can be attributed to several factors. One possibility is the development of cellular resistance to the FSP1 inhibitor.[4] This can occur through various mechanisms, including the upregulation of compensatory antioxidant pathways. Another factor could be the degradation of this compound in the cell culture medium over time. It is crucial to consider the stability of the compound in your specific experimental setup and replenish it as needed.
Troubleshooting Guides
This section provides solutions to common issues encountered during long-term studies with this compound.
Issue 1: High Variability in Results Between Experiments
High variability can undermine the reliability of your long-term study. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase. Regularly check for and treat any mycoplasma contamination.[5][6] |
| Variability in this compound Working Solution | Prepare fresh working solutions of this compound from a validated stock for each experiment. Ensure complete dissolution in the vehicle (e.g., DMSO) before further dilution in culture medium. |
| Inconsistent Seeding Density | Optimize and maintain a consistent cell seeding density across all experiments, as cell density can influence the cellular response to treatment. |
| Fluctuations in Incubator Conditions | Regularly calibrate and monitor incubator temperature, CO2 levels, and humidity to ensure a stable environment for your long-term cultures. |
Issue 2: Unexpected Cell Death in Vehicle Control Group in Long-Term Cultures
Cell death in the control group can confound the interpretation of your results. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1%). |
| Nutrient Depletion and Waste Accumulation | For long-term experiments, establish a regular media change schedule to replenish nutrients and remove metabolic waste products. |
| Oxidative Stress in Culture | Minimize the exposure of culture media to light and ensure the use of high-quality, fresh media to reduce the accumulation of reactive oxygen species. |
| Cellular Senescence | Monitor the morphology and growth rate of your cells over time. If signs of senescence appear, consider using a fresh batch of cells from a lower passage number. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with this compound
This protocol outlines a method for assessing the long-term effects of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Ferrostatin-1 (as a ferroptosis inhibitor control)
-
Multi-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration. Prepare a rescue condition by co-treating with this compound and Ferrostatin-1.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound, vehicle control, or rescue treatment.
-
Incubation and Media Changes: Incubate the cells for the desired long-term duration (e.g., 72 hours, 1 week, or longer). Implement a media change schedule (e.g., every 48-72 hours) where the old media is replaced with fresh media containing the respective treatments.
-
Viability Assessment: At each desired time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the dose-response curves to determine the IC50 values at different time points.
Data Presentation:
| Treatment Group | Concentration (µM) | Time Point 1 Viability (%) | Time Point 2 Viability (%) | Time Point 3 Viability (%) |
| Vehicle Control | 0 | 100 | 100 | 100 |
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| This compound + Ferrostatin-1 | Z + 1 |
Protocol 2: Monitoring Lipid Peroxidation in Long-Term this compound Treatment
This protocol describes how to measure lipid reactive oxygen species (ROS), a key marker of ferroptosis, over an extended period.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
C11-BODIPY™ 581/591 reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired long-term duration, following a regular media change schedule with fresh compound.
-
Staining: At each time point, harvest the cells and stain them with C11-BODIPY™ 581/591 according to the manufacturer's protocol. This dye shifts its fluorescence from red to green upon oxidation by lipid peroxides.
-
Analysis: Analyze the stained cells using a flow cytometer or visualize them under a fluorescence microscope.
-
Quantification: Quantify the level of lipid peroxidation by measuring the shift in fluorescence intensity in the green channel.
Data Presentation:
| Treatment Group | Time Point 1 (Mean Green Fluorescence) | Time Point 2 (Mean Green Fluorescence) | Time Point 3 (Mean Green Fluorescence) |
| Vehicle Control | |||
| This compound |
Mandatory Visualizations
Caption: Mechanism of FSP1 inhibition by this compound leading to ferroptosis.
Caption: Experimental workflow for a long-term study with this compound.
References
- 1. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of FSP1 regulates iron homeostasis in drug-tolerant persister head and neck cancer cells via lipid-metabolism-driven ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of FSP1 regulates iron homeostasis in drug-tolerant persister head and neck cancer cells via lipid-metabolism-driven ferroptosis | Aging [aging-us.com]
- 4. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. absbio.com [absbio.com]
- 6. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Addressing Resistance to NPD4928-Induced Ferroptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming resistance to ferroptosis induced by the FSP1 inhibitor, NPD4928.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that has been identified as an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1] FSP1 is a key protein that protects cancer cells from a form of regulated cell death called ferroptosis. By inhibiting FSP1, this compound enhances the sensitivity of cancer cells to ferroptosis.[2]
Q2: How does FSP1 protect cells from ferroptosis?
A2: FSP1 is an NAD(P)H-ubiquinone oxidoreductase that functions independently of the well-characterized GPX4 pathway.[3][4] It reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and prevent the propagation of lipid peroxidation, a key event in ferroptosis.[5]
Q3: Why is this compound often used in combination with GPX4 inhibitors like RSL3?
A3: Some cancer cells are resistant to ferroptosis induction by GPX4 inhibitors alone.[6] This resistance can be due to the compensatory protective effects of the FSP1 pathway.[5][7] By co-administering this compound to inhibit FSP1 and a GPX4 inhibitor like RSL3, both major ferroptosis defense pathways are blocked, leading to a synergistic increase in cancer cell death.[6][8]
Q4: What are the main known mechanisms of resistance to ferroptosis?
A4: Resistance to ferroptosis is multifactorial and can involve several pathways:
-
The GPX4-Glutathione (GSH) Axis: This is a primary defense mechanism where GPX4 detoxifies lipid peroxides using GSH as a cofactor.[9]
-
The FSP1-CoQ10 Pathway: As mentioned, FSP1 reduces CoQ10 to ubiquinol, which acts as a lipophilic antioxidant.[5]
-
The GCH1-BH4 Pathway: GTP cyclohydrolase-1 (GCH1) produces tetrahydrobiopterin (B1682763) (BH4), another potent antioxidant that can suppress ferroptosis.[9][10]
-
NRF2 Signaling: The transcription factor NRF2 is a master regulator of the antioxidant response and can upregulate the expression of several genes that protect against ferroptosis.[9]
Troubleshooting Guides
Issue 1: My cells are resistant to this compound treatment.
-
Possible Cause 1: High expression of GPX4.
-
Possible Cause 2: Activation of the NRF2 pathway.
-
Solution: The NRF2 antioxidant response pathway can confer broad resistance to oxidative stress, including ferroptosis. Evaluate the activation of the NRF2 pathway by checking the expression of NRF2 and its downstream targets (e.g., HO-1, NQO1). If the pathway is active, consider combining this compound with an NRF2 inhibitor.
-
-
Possible Cause 3: Upregulation of alternative antioxidant pathways.
-
Possible Cause 4: Compound inactivity or degradation.
-
Solution: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles. It is also advisable to confirm the compound's activity in a sensitive, positive control cell line.
-
Issue 2: I am not observing the expected synergistic effect between this compound and a GPX4 inhibitor (e.g., RSL3).
-
Possible Cause 1: Suboptimal concentrations of one or both inhibitors.
-
Solution: Perform a dose-matrix titration experiment to determine the optimal concentrations of both this compound and the GPX4 inhibitor for your specific cell line. The synergistic effect is often concentration-dependent.
-
-
Possible Cause 2: The chosen cell line is resistant to both FSP1 and GPX4 inhibition.
-
Solution: Some cancer cells may possess intrinsic resistance mechanisms that are independent of both FSP1 and GPX4.[7] Consider investigating alternative cell death pathways or exploring cell lines known to be sensitive to ferroptosis inducers.
-
-
Possible Cause 3: Experimental variability.
-
Solution: Ensure consistent cell seeding densities, treatment times, and assay conditions. Small variations in experimental parameters can significantly impact the observed synergy.
-
Issue 3: I am having difficulty confirming that the observed cell death is indeed ferroptosis.
-
Possible Cause: The observed cell death is a different type of programmed cell death (e.g., apoptosis or necroptosis).
-
Solution: To confirm ferroptosis, demonstrate that the cell death can be rescued by specific inhibitors. Co-treat your cells with this compound (and/or a GPX4 inhibitor) and one of the following:
-
A ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1).
-
An iron chelator (e.g., deferoxamine). If these compounds rescue cell viability, it strongly indicates that the cell death is ferroptosis. In contrast, inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., necrostatin-1) should not prevent cell death.[11]
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Note: The following table is a template. Specific IC50 values for this compound should be populated from the supplementary information (Table S1) of the publication by Yoshioka et al., ACS Chemical Biology, 2022, DOI: 10.1021/acschembio.2c00028.[6]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| [Example Cell Line 1] | [Example Cancer Type 1] | [Insert Value] |
| [Example Cell Line 2] | [Example Cancer Type 2] | [Insert Value] |
| [Example Cell Line 3] | [Example Cancer Type 3] | [Insert Value] |
Table 2: Synergistic Effects of this compound with the GPX4 Inhibitor RSL3
Note: This table is a template to be populated with data from dose-response matrix experiments.
| Cell Line | This compound IC50 (µM) | RSL3 IC50 (µM) | IC50 of this compound + RSL3 (µM) | Combination Index (CI)* |
| [Example Cell Line 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Example Cell Line 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Example Cell Line 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
*Combination Index (CI) should be calculated using appropriate software (e.g., CompuSyn). CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
-
Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
After 24 hours, treat the cells with various concentrations of this compound, a GPX4 inhibitor (e.g., RSL3), or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.[12]
-
2. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Principle: C11-BODIPY 581/591 is a fluorescent probe that shifts its emission from red to green upon oxidation by lipid peroxides, allowing for ratiometric analysis.
-
Procedure:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with this compound as desired.
-
Incubate the cells with 1-10 µM C11-BODIPY 581/591 in culture medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. In the oxidized state, the probe fluoresces green, while the reduced form fluoresces red. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
3. Western Blot for FSP1 and GPX4
-
Principle: This technique is used to detect and quantify the protein levels of FSP1 and GPX4 in cell lysates.
-
Procedure:
-
Treat cells with this compound as desired and lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FSP1 and GPX4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
4. Intracellular Labile Iron Pool Measurement (e.g., FerroOrange)
-
Principle: FerroOrange is a fluorescent probe that specifically binds to intracellular Fe2+, resulting in an increase in fluorescence intensity.
-
Procedure:
-
Seed cells in a format suitable for fluorescence microscopy.
-
Treat cells with this compound as desired.
-
Wash the cells once with HBSS.
-
Add the FerroOrange working solution (as per the manufacturer's instructions) and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Observe the cells under a fluorescence microscope. An increase in fluorescence intensity indicates an accumulation of labile iron.
-
5. Glutathione (B108866) (GSH) Assay
-
Principle: Several commercial kits are available to measure the levels of total and oxidized glutathione (GSSG), which allows for the calculation of the GSH/GSSG ratio, an indicator of oxidative stress.
-
Procedure:
-
Treat cells with this compound as desired.
-
Prepare cell lysates according to the protocol of your chosen commercial glutathione assay kit.
-
Perform the assay according to the manufacturer's instructions, which typically involves a colorimetric or fluorometric measurement.
-
Calculate the GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.
-
Visualizations
Caption: Mechanism of this compound-induced ferroptosis and points of resistance.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: A general experimental workflow for studying this compound.
References
- 1. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 2. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Rewiring toward Oxidative Phosphorylation Disrupts Intrinsic Resistance to Ferroptosis of the Colon Adenocarcinoma Cells - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FSP1 Inhibition by NPD4928 in Cancer Cells: A Comparative Guide
Introduction to FSP1 and its Role in Cancer
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] Ferroptosis suppressor protein 1 (FSP1), also known as apoptosis-inducing factor mitochondrial 2 (AIFM2), has emerged as a critical defender against ferroptosis, acting independently of the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][3] FSP1 functions as an oxidoreductase, utilizing NAD(P)H to regenerate the reduced, antioxidant form of coenzyme Q10 (CoQ10), also known as ubiquinol (B23937).[4][5] This ubiquinol acts as a potent radical-trapping antioxidant that halts the propagation of lipid peroxidation within cellular membranes, thereby suppressing ferroptosis.[5][6]
In various cancer types, elevated expression of FSP1 is correlated with resistance to therapy and poor patient prognosis.[1][6] By counteracting ferroptosis, FSP1 allows cancer cells to survive under conditions of high oxidative stress, a common feature of the tumor microenvironment and a consequence of many cancer therapies.[2] Therefore, inhibiting FSP1 presents a promising therapeutic strategy to sensitize cancer cells to ferroptosis and overcome drug resistance.[1][7]
NPD4928: A Small Molecule Inhibitor of FSP1
This compound is a small molecule compound identified through chemical library screening for its ability to enhance the cytotoxicity of GPX4 inhibitors.[8][9][10] Subsequent studies identified FSP1 as the direct target of this compound.[8][9][10] The primary mechanism of action of this compound is the inhibition of FSP1's oxidoreductase activity.[8][11] By blocking FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and the induction of ferroptosis in cancer cells.[11] Notably, this compound often exhibits synergistic effects when combined with GPX4 inhibitors, such as RSL3, suggesting a dual-pronged attack on the two major ferroptosis suppression pathways can be highly effective.[9][10]
Comparative Analysis of FSP1 Inhibitors
This compound is one of several small molecule inhibitors developed to target FSP1. The table below provides a comparison with other notable FSP1 inhibitors.
| Inhibitor | Mechanism of Action | Potency (IC50) | Key Features |
| This compound | Inhibits FSP1 activity, enhancing ferroptosis induced by GPX4 inhibitors.[8][9][11] | Not explicitly reported, but enhances RSL3 cytotoxicity at low micromolar concentrations. | Identified for its synergistic effect with GPX4 inhibitors.[9][10] |
| iFSP1 | Inhibits FSP1 activity, inducing ferroptosis, particularly in hepatocellular carcinoma.[11] | ~10 µM in FSP1-overexpressing cells. | One of the first described FSP1 inhibitors; shows synergy with GPX4 inhibitors.[12] |
| FSEN1 | Uncompetitive inhibitor of FSP1.[13][14][15][16] | ~250 nM (in vitro). | Potent and selective for human FSP1; synergizes with endoperoxide-containing ferroptosis inducers.[13][14] |
| icFSP1 | Induces FSP1 phase separation, leading to its inactivation and subsequent ferroptosis.[11] | Effective in vivo in mouse models. | Demonstrates in vivo efficacy.[17] |
Experimental Validation of FSP1 Inhibition by this compound
Validating the inhibitory effect of this compound on FSP1 in cancer cells involves a series of in vitro and in vivo experiments.
Experimental Workflow
Caption: Workflow for validating FSP1 inhibition by this compound.
Detailed Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of cancer cells, alone and in combination with a GPX4 inhibitor.
-
Protocol:
-
Seed cancer cells (e.g., HCT116, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound, a GPX4 inhibitor (e.g., RSL3), or a combination of both. Include a vehicle control and a positive control for ferroptosis. To confirm that cell death is due to ferroptosis, include a condition where cells are co-treated with the ferroptosis inhibitor Ferrostatin-1 (Fer-1).
-
Incubate the cells for 24-72 hours.
-
Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Calculate the half-maximal inhibitory concentration (IC50) and evaluate the synergistic effects using the combination index (CI).
-
2. Lipid Peroxidation Assay
-
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) as a direct consequence of FSP1 inhibition.
-
Protocol:
-
Treat cells with this compound as described in the cell viability assay.
-
Towards the end of the treatment period, add a lipid peroxidation sensor probe, such as C11-BODIPY™ 581/591, to the cell culture medium and incubate.
-
Harvest the cells and analyze them by flow cytometry. The probe fluoresces green in its reduced state and shifts to red upon oxidation by lipid peroxides.
-
Quantify the increase in the red/green fluorescence ratio as an indicator of lipid peroxidation.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to FSP1 in intact cells.
-
Protocol:
-
Treat intact cancer cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
After heating, centrifuge the lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the amount of soluble FSP1 at each temperature by Western blot.
-
A shift in the melting curve of FSP1 in the presence of this compound indicates direct target engagement.
-
FSP1 Signaling Pathway and Inhibition by this compound
Caption: FSP1 inhibition by this compound disrupts CoQ10 regeneration, leading to ferroptosis.
Quantitative Data on this compound Efficacy
The following table summarizes representative quantitative data on the effects of this compound in cancer cells.
| Cell Line | Assay | Treatment | Result | Reference |
| HCT116 | Cell Viability | This compound + RSL3 | Synergistic cytotoxicity observed. | [9] |
| Various | Cell Viability | This compound + GPX4 inhibitors | Enhanced sensitivity to GPX4 inhibitors. | [9][10] |
| - | Target Identification | In vitro assays | This compound inhibits FSP1 activity. | [11] |
Conclusion
This compound is a valuable chemical probe for studying the FSP1-mediated ferroptosis suppression pathway. Its ability to inhibit FSP1 activity and sensitize cancer cells to ferroptosis, particularly in combination with GPX4 inhibitors, underscores the therapeutic potential of targeting FSP1. The experimental protocols and comparative data presented in this guide provide a framework for researchers to validate the efficacy of this compound and other FSP1 inhibitors in various cancer models. Further investigation into the in vivo efficacy and safety profile of this compound and other FSP1 inhibitors is warranted to translate these promising preclinical findings into novel cancer therapies.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FSP1-mediated ferroptosis in cancer: from mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles and Prospective Applications of Ferroptosis Suppressor Protein 1 (FSP1) in Malignant Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 9. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis. [escholarship.org]
- 16. synthical.com [synthical.com]
- 17. researchgate.net [researchgate.net]
Unraveling Ferroptosis: A Comparative Analysis of NPD4928 and FSP1 Knockdown in Cancer Therapy Research
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis induction is paramount in the quest for novel cancer therapies. This guide provides a detailed comparison of two key methodologies for targeting Ferroptosis Suppressor Protein 1 (FSP1): the small molecule inhibitor NPD4928 and genetic knockdown of FSP1. A comprehensive analysis of their efficacy, supported by experimental data and detailed protocols, is presented to aid in the strategic design of future research.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, presents a promising avenue for cancer treatment, particularly for tumors resistant to conventional therapies. FSP1 has emerged as a crucial defender against ferroptosis, operating independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway. FSP1 reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which effectively traps lipid peroxyl radicals and prevents the propagation of lipid peroxidation.[1] Consequently, inhibiting FSP1 has become a key strategy to sensitize cancer cells to ferroptosis.
This guide delves into a comparative analysis of two primary approaches to FSP1 inhibition: the pharmacological agent this compound and the genetic method of FSP1 knockdown. Both methods have been shown to enhance the susceptibility of cancer cells to ferroptosis, especially when combined with GPX4 inhibitors like RSL3.
Efficacy Comparison: this compound vs. FSP1 Knockdown
While direct quantitative comparisons in a single head-to-head study are limited, the available literature strongly suggests that both this compound and FSP1 knockdown effectively sensitize cancer cells to ferroptosis. Studies have demonstrated that the phenotypic outcomes of this compound treatment closely mimic those of genetic FSP1 ablation.
One study highlighted that the combination of an FSP1 inhibitor (iFSP1) with the GPX4 inhibitor RSL3 robustly induced ferroptosis in various cancer cell lines. The same study noted that genetic deletion of FSP1 was even more effective than the small molecule inhibitor in sensitizing cells to ferroptosis. Another research paper reported that their novel FSP1 inhibitor, FSEN1, did not further increase RSL3 sensitivity in FSP1 knockout cells, confirming that its mechanism of action is indeed the specific inhibition of FSP1.[2]
The following tables summarize key findings on the efficacy of FSP1 inhibitors and FSP1 knockdown in promoting ferroptosis, compiled from various studies.
Table 1: Effect of FSP1 Inhibition (this compound and other inhibitors) on Cancer Cell Viability
| Cell Line | FSP1 Inhibitor | Concentration | Co-treatment | Effect on Cell Viability | Source |
| Various Cancer Cells | This compound | Not specified | GPX4 inhibitor | Enhanced cytotoxicity | [3] |
| KEAP1 mutant NSCLC | iFSP1 | 3 µM | RSL3 | Sensitized cells to RSL3-induced cell death | [4] |
| H460 (Lung Cancer) | FSEN1 | 0.55 µM | RSL3 (0.55 µM) | Maximal synergy in inducing ferroptosis | [2] |
| HCC | iFSP1 | Dose-dependent | None | Significantly suppressed cell proliferation | [5] |
Table 2: Effect of FSP1 Knockdown on Cancer Cell Viability and Ferroptosis
| Cell Line | Method | Co-treatment | Effect on Cell Viability | Effect on Lipid Peroxidation | Source |
| H460 (Lung Cancer) | CRISPR-Cas9 | RSL3 | ~100-fold sensitization to RSL3 | Not specified | [6] |
| MHCC97L (HCC) | shRNA | None | Suppressed tumor growth in vivo | Increased 4-HNE and MDA levels | [5] |
| KEAP1 mutant NSCLC | siRNA | RSL3 | Increased sensitivity to RSL3 | Elevated lipid peroxidation | [4] |
| U-2 OS (Osteosarcoma) | CRISPR-Cas9 | Arachidonate | Heightened sensitivity, reversed by Fer-1 | Implied increase | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The FSP1-CoQ10 antioxidant pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and FSP1 knockdown.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and FSP1 knockdown.
Cell Viability Assay
This assay quantifies the number of viable cells in a culture after treatment with this compound or following FSP1 knockdown.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound
-
Reagents for FSP1 knockdown (e.g., siRNA, shRNA)
-
Cell Counting Kit-8 (CCK-8) or SYTOX Green stain
-
Plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
FSP1 Knockdown: Transfect cells with FSP1-targeting siRNA/shRNA or use a stable FSP1 knockdown cell line. Include a non-targeting control.
-
Combination Treatment: In parallel experiments, co-treat with a GPX4 inhibitor (e.g., RSL3) to assess synergistic effects.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification:
-
CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
SYTOX Green: Add SYTOX Green stain, which only enters non-viable cells. Image the plates using a fluorescence microscope and quantify the percentage of green (dead) cells.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for this compound and the percentage of cell death for FSP1 knockdown compared to controls.
Lipid Peroxidation Assay (C11-BODIPY)
This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, in treated cells.
Materials:
-
Cells cultured on coverslips or in plates
-
C11-BODIPY 581/591 fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or perform FSP1 knockdown as described in the cell viability assay.
-
Dye Loading: Incubate the treated cells with C11-BODIPY 581/591 (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In its reduced state, the dye emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. Capture images in both red and green channels.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the shift in fluorescence from the red to the green channel.
-
-
Data Analysis: Determine the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
Western Blot Analysis
This technique is used to confirm the knockdown of FSP1 protein expression and to assess the levels of other relevant proteins like GPX4.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FSP1, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets in lysis buffer, quantify the protein concentration using a BCA assay.
-
Electrophoresis: Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.
Conclusion
Both the pharmacological inhibition of FSP1 with this compound and the genetic knockdown of FSP1 are effective strategies for inducing ferroptosis in cancer cells, particularly when the primary GPX4-dependent defense mechanism is also compromised. While FSP1 knockdown may offer a more complete ablation of FSP1 function in preclinical models, this compound and other small molecule inhibitors represent a more therapeutically translatable approach. The choice between these methods will depend on the specific research question and experimental context. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at further elucidating the role of FSP1 in ferroptosis and its potential as a therapeutic target in oncology.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FSP1 confers ferroptosis resistance in KEAP1 mutant non-small cell lung carcinoma in NRF2-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FSP1-mediated lipid droplet quality control prevents neutral lipid peroxidation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Ferroptosis Induction: NPD4928 vs. iFSP1
For researchers, scientists, and drug development professionals navigating the burgeoning field of ferroptosis, the selective inhibition of Ferroptosis Suppressor Protein 1 (FSP1) has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of two key FSP1 inhibitors, NPD4928 and iFSP1, offering a deep dive into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols underpinning their characterization.
Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the overwhelming accumulation of lipid peroxides. While the glutathione (B108866) peroxidase 4 (GPX4) pathway has been a primary focus, the FSP1-Coenzyme Q10 (CoQ10)-NAD(P)H pathway has been identified as a critical, parallel mechanism of ferroptosis resistance.[1][2] FSP1, an NAD(P)H-dependent oxidoreductase, reduces CoQ10 to its active antioxidant form, ubiquinol, thereby suppressing lipid peroxidation and preventing ferroptotic cell death.[1][3] Both this compound and iFSP1 leverage the inhibition of this protective mechanism to sensitize cancer cells to ferroptosis.
Mechanism of Action: Targeting a Key Ferroptosis Defense
This compound was identified through a chemical library screen for its ability to enhance the cytotoxicity of the GPX4 inhibitor RSL3.[4][5] Subsequent studies confirmed that this compound directly binds to and inhibits the activity of FSP1.[6][7] A key characteristic of this compound is its synergistic effect with GPX4 inhibitors; by disabling two parallel ferroptosis suppression pathways, the combination leads to a more potent induction of cell death.[4][8]
iFSP1 was also discovered through a high-throughput screen and is a potent and selective inhibitor of FSP1.[9][10] It has been shown to selectively induce ferroptosis in cells that are dependent on FSP1 for survival, such as GPX4-knockout cells.[9][11] A notable characteristic of iFSP1 is its species-specific activity, with significantly lower efficacy in murine models compared to human cells, a factor to consider in preclinical study design.[11]
Performance Comparison: A Look at the Data
Table 1: Quantitative Comparison of this compound and iFSP1
| Parameter | This compound | iFSP1 |
| Target | Ferroptosis Suppressor Protein 1 (FSP1) | Ferroptosis Suppressor Protein 1 (FSP1) |
| Mechanism of Action | Direct inhibitor of FSP1 activity | Potent and selective inhibitor of FSP1 |
| Reported Potency | Enhances RSL3-induced cytotoxicity (IC50s in combination: 95-155 nM in sensitive cancer cell lines)[6] | EC50 of 103 nM in GPX4-knockout cells overexpressing FSP1[9][10] |
| Selectivity | Enhances ferroptosis induced by GPX4 inhibition[7] | Selectively toxic to cells dependent on FSP1 for survival[9] |
| Synergism | Synergizes with GPX4 inhibitors (e.g., RSL3) to induce ferroptosis[6] | Sensitizes cancer cell lines to ferroptosis inducers like RSL3[10] |
| Species Specificity | Not extensively reported | Significantly less active in murine models[11] |
Experimental Protocols: The "How-To" Behind the Data
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are the methodologies for key experiments used to characterize this compound and iFSP1.
Cell Viability Assays
Purpose: To determine the cytotoxic effects of FSP1 inhibitors alone or in combination with other compounds.
General Protocol (adapted from WST-1 and MTT assays):
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Treat cells with a serial dilution of this compound or iFSP1, alone or in combination with a fixed concentration of a GPX4 inhibitor like RSL3. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Reagent Addition: Add a cell viability reagent such as WST-1 or MTT to each well and incubate for 1-4 hours.[13]
-
Absorbance Measurement: For MTT assays, solubilize the formazan (B1609692) crystals with a solubilization buffer. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 or EC50 values.
Lipid Peroxidation Assay
Purpose: To directly measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Protocol using C11-BODIPY 581/591:
-
Cell Treatment: Treat cells with this compound or iFSP1, with or without a ferroptosis inducer, for a specified time.
-
Probe Loading: Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (e.g., at 2.5 µM) for 30 minutes at 37°C.[14]
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and stain with a live/dead cell marker if required.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The oxidation of the C11-BODIPY probe results in a shift in its fluorescence emission from red to green, which can be quantified to determine the level of lipid peroxidation.[1][14]
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. A Powerful Cell-Protection System Prevents Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Induction of Ferroptosis: A Comparative Guide to NPD4928 and other Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. This guide provides a comparative analysis of NPD4928, a novel ferroptosis inducer, and its synergistic interactions with other well-known ferroptosis-inducing agents. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to facilitate further research and drug development in this field.
Mechanism of Action: A Dual-Pronged Attack on Ferroptosis Defense
Ferroptosis is tightly regulated by two key parallel pathways: the glutathione (B108866) peroxidase 4 (GPX4) system and the ferroptosis suppressor protein 1 (FSP1) system.[1][2]
-
The GPX4 Pathway: GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.[2][3] Inducers like RSL3 and erastin (B1684096) inhibit GPX4 activity, leading to an accumulation of lethal lipid reactive oxygen species (ROS).[4]
-
The FSP1 Pathway: FSP1 acts as a parallel, GPX4-independent suppressor of ferroptosis.[1][5] It functions by reducing coenzyme Q10, which in turn traps lipid peroxides.
This compound is a potent and specific inhibitor of FSP1.[1][5][6] By targeting FSP1, this compound dismantles a key defense mechanism against ferroptosis. This targeted inhibition creates a vulnerability that can be exploited by co-administering agents that target the GPX4 pathway, resulting in a powerful synergistic effect.
Caption: Dual inhibition of GPX4 and FSP1 pathways enhances ferroptosis.
Synergistic Cytotoxicity of this compound with GPX4 Inhibitors
The combination of this compound with GPX4 inhibitors, such as RSL3, has been shown to exhibit potent synergistic cytotoxicity across a panel of cancer cell lines. This suggests that dual inhibition of both major ferroptosis suppression pathways is a highly effective strategy to induce cancer cell death.
Table 1: Synergistic Cytotoxicity of this compound in Combination with RSL3
| Cell Line | Cancer Type | IC50 (this compound + RSL3) |
| PANC-1 | Pancreatic Cancer | Synergistic cytotoxicity observed with 3 µM this compound |
| PC3 | Prostate Cancer | 105 nM |
| MKN74 | Gastric Cancer | 95 nM |
| DU145 | Prostate Cancer | 103 nM |
| MIA PaCa-2 | Pancreatic Cancer | 140 nM |
| A549 | Lung Cancer | 155 nM |
| BxPC-3 | Pancreatic Cancer | >30 µM |
| RPMI-8226 | Multiple Myeloma | >30 µM |
Data sourced from Cayman Chemical product information sheet for this compound.[6] The IC50 values represent the concentration of the combined treatment that inhibits cell growth by 50%. The potent low nanomolar IC50 values in several cell lines highlight the strong synergistic effect.
Experimental Protocols
To enable researchers to investigate the synergistic effects of this compound, we provide the following detailed experimental protocols for key assays.
Cell Viability Assay
This assay determines the cytotoxic effect of the compounds on cancer cells.
Caption: Workflow for cell viability assessment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
RSL3 (or other GPX4 inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and RSL3, both individually and in combination, in complete culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, bring the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Lipid Peroxidation Assay
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.
Caption: Workflow for lipid peroxidation measurement.
Materials:
-
Treated cells
-
C11-BODIPY™ 581/591 fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound, RSL3, or the combination for the desired time.
-
In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence of the cells using a flow cytometer. The oxidized form of the dye will emit a signal in the green channel (e.g., FITC), while the reduced form will emit in the red channel (e.g., PE-Texas Red).
-
The ratio of green to red fluorescence indicates the level of lipid peroxidation.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GPX4, anti-FSP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Conclusion
The FSP1 inhibitor this compound represents a novel tool for inducing ferroptosis. Its ability to synergize with GPX4 inhibitors highlights the therapeutic potential of a dual-targeting strategy to overcome resistance to ferroptosis-inducing therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the synergistic interactions of this compound and advance the development of new anti-cancer therapies based on the induction of ferroptosis.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 6. caymanchem.com [caymanchem.com]
Confirming NPD4928-Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm ferroptosis induced by NPD4928, a known inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), using the benchmark ferroptosis inhibitor, ferrostatin-1. We present supporting experimental data, detailed protocols, and a comparison with alternative ferroptosis inhibitors.
Introduction to this compound and Ferrostatin-1
This compound has been identified as a small molecule that enhances ferroptosis by inhibiting FSP1. FSP1 is a key protein that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. By inhibiting FSP1, this compound renders cancer cells more susceptible to this cell death pathway, particularly when combined with inhibitors of another key ferroptosis regulator, Glutathione Peroxidase 4 (GPX4).
Ferrostatin-1 is a potent and specific synthetic inhibitor of ferroptosis. It acts as a radical-trapping antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS) and thereby rescuing cells from ferroptotic death. The ability of ferrostatin-1 to block cell death induced by a compound is a critical piece of evidence to classify that compound as a ferroptosis inducer.
Comparative Analysis of Ferroptosis Inhibitors
To confirm that this compound induces cell death via ferroptosis, it is essential to demonstrate that this effect can be reversed by specific inhibitors of this pathway. Ferrostatin-1 is the most widely used tool for this purpose, but other inhibitors with different mechanisms of action can provide complementary evidence.
| Inhibitor | Mechanism of Action | Typical Working Concentration (in vitro) | Key Features |
| Ferrostatin-1 | Radical-Trapping Antioxidant (Lipid ROS Scavenger) | 10 nM - 10 µM[1] | Potent and specific for ferroptosis. Prevents lipid peroxidation. |
| Liproxstatin-1 | Radical-Trapping Antioxidant (Lipid ROS Scavenger) | 22 nM - 200 nM | A potent spiroquinoxalinamine derivative that effectively suppresses lipid peroxidation. |
| Deferoxamine (DFO) | Iron Chelator | 10 µM - 100 µM | Inhibits ferroptosis by removing the iron required for the generation of lipid ROS. |
Experimental Confirmation of this compound-Induced Ferroptosis
The primary method to confirm that this compound induces ferroptosis is to demonstrate that co-treatment with ferrostatin-1 rescues cells from this compound-induced cell death and reduces lipid ROS accumulation.
Experimental Workflow
Detailed Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
This assay determines the extent of cell death induced by this compound and the rescue effect of ferrostatin-1.
-
Materials:
-
Cancer cell line sensitive to FSP1 inhibition (e.g., A549, H460, or other lines with high FSP1 expression).
-
Complete culture medium.
-
This compound.
-
Ferrostatin-1 (stock solution in DMSO).
-
96-well plates.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Determine the optimal concentration of this compound: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24-48 hours to determine the concentration that induces significant but not complete cell death (e.g., IC50). This is the concentration you will use for the rescue experiment.
-
Rescue Experiment: On a new plate of seeded cells, add the following treatments:
-
Vehicle control (e.g., DMSO).
-
This compound at the predetermined optimal concentration.
-
Ferrostatin-1 alone (e.g., 1 µM).
-
This compound + Ferrostatin-1 (pre-treat with Ferrostatin-1 for 1-2 hours before adding this compound).
-
-
Incubate for the same duration as the dose-response experiment.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
Expected Results: A significant increase in cell viability in the "this compound + Ferrostatin-1" group compared to the "this compound" group indicates that ferrostatin-1 rescues cells from this compound-induced death, supporting a ferroptotic mechanism.
2. Lipid ROS Measurement using C11-BODIPY 581/591
This assay directly measures the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Materials:
-
Cells treated as in the rescue experiment (in a suitable plate for microscopy or flow cytometry).
-
C11-BODIPY 581/591 probe (stock solution in DMSO).
-
HBSS (Hanks' Balanced Salt Solution).
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Incubate cells with 1-2 µM of C11-BODIPY 581/591 in serum-free medium or HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe fluoresces green (~510 nm), while the reduced probe fluoresces red (~590 nm).
-
Quantify the green fluorescence intensity, or the ratio of green to red fluorescence, as an indicator of lipid peroxidation.
-
-
Expected Results: A significant decrease in green fluorescence in the "this compound + Ferrostatin-1" group compared to the "this compound" group confirms that ferrostatin-1 inhibits this compound-induced lipid peroxidation.
Signaling Pathway of this compound-Induced Ferroptosis and its Inhibition
References
Navigating Ferroptosis Sensitivity: A Comparative Guide to NPD4928 and Other FSP1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of novel cancer therapeutics is paramount. This guide provides a comprehensive comparison of NPD4928, a small molecule enhancer of ferroptosis, with other alternative Ferroptosis Suppressor Protein 1 (FSP1) inhibitors. By examining key performance data and outlining detailed experimental methodologies, this document serves as a critical resource for identifying biomarkers for sensitivity to this compound and advancing research in ferroptosis-based cancer therapies.
Introduction to this compound and FSP1 Inhibition
This compound is a small molecule compound that has been identified as an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), a key protein that protects cancer cells from a form of iron-dependent cell death known as ferroptosis. By inhibiting FSP1, this compound enhances the sensitivity of cancer cells to ferroptosis, particularly when used in combination with inhibitors of another critical ferroptosis regulator, Glutathione Peroxidase 4 (GPX4).[1][2] This dual-targeting strategy presents a promising avenue for overcoming resistance to conventional cancer therapies.
This guide will compare the efficacy of this compound with other notable FSP1 inhibitors, namely iFSP1 and FSEN1, and explore the crucial biomarkers that can predict a tumor's sensitivity to these novel therapeutic agents.
Comparative Performance of FSP1 Inhibitors
The following tables summarize the available quantitative data on the performance of this compound and its alternatives. It is important to note that a direct head-to-head comparison in the same experimental setting is not always available in the current literature.
Table 1: In Vitro Potency of FSP1 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Cell Line/System | Notes |
| This compound | FSP1 | NADH Consumption Assay | - | Cell-free | Inhibits FSP1 activity.[3] |
| iFSP1 | FSP1 | In vitro FSP1 activity | IC50: 4 µM[4] | Purified recombinant FSP1 | Potent inhibitor of FSP1. |
| FSP1 | Cell-based ferroptosis | EC50: 103 nM[2][3] | GPX4-knockout cells overexpressing FSP1 | Selectively induces ferroptosis in FSP1-dependent cells. | |
| FSEN1 | FSP1 | In vitro FSP1 activity | IC50: 313 nM[1][5] | Purified recombinant FSP1 | Uncompetitive inhibitor of FSP1. |
| FSP1 | Cell-based ferroptosis | EC50 values vary | H460C GPX4KO cells | Potently triggers cell death in FSP1-dependent cells.[6] |
Table 2: Synergistic Cytotoxicity of this compound with GPX4 Inhibitor (RSL3)
| Cancer Cell Line | Cancer Type | IC50 (this compound + RSL3) |
| PC3 | Prostate Cancer | 105 nM |
| MKN74 | Gastric Cancer | 95 nM |
| DU145 | Prostate Cancer | 103 nM |
| MIA PaCa-2 | Pancreatic Cancer | 140 nM |
| A549 | Lung Cancer | 155 nM |
| BxPC-3 | Pancreatic Cancer | >30 µM |
| RPMI-8226 | Multiple Myeloma | >30 µM |
| Data from Cayman Chemical product information, citing Yoshioka et al. (2022).[3] |
Key Biomarkers for Sensitivity to FSP1 Inhibitors
The primary determinant of sensitivity to FSP1 inhibitors like this compound is the expression and activity of FSP1 itself. High FSP1 expression has been linked to resistance to ferroptosis-inducing agents, making it a prime target for therapeutic intervention.
FSP1 Expression: Cancer cells with high levels of FSP1 are more dependent on its protective function and are therefore more susceptible to its inhibition.[7]
NRF2 (Nuclear factor erythroid 2-related factor 2) Pathway Activation: The transcription factor NRF2 is a master regulator of the antioxidant response and can upregulate FSP1 expression.[8] Cancers with mutations in KEAP1, a negative regulator of NRF2, often exhibit high NRF2 activity and consequently high FSP1 levels, suggesting a potential sensitivity to FSP1 inhibitors.[6][8] However, FSP1 expression can also be regulated independently of NRF2, indicating that NRF2 status alone may not be a definitive biomarker.[9][10]
p53 Status: The tumor suppressor p53 has a complex and context-dependent role in regulating ferroptosis. Some studies suggest that p53 status does not directly affect FSP1 expression.[11][12] However, the overall impact of p53 on the efficacy of FSP1 inhibitors may vary depending on the specific genetic background of the cancer cells.[13][14]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FSP1 confers ferroptosis resistance in KEAP1 mutant non-small cell lung carcinoma in NRF2-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NRF2 and FSP1 to Overcome Ferroptosis Resistance in TSC2-Deficient and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NRF2 and FSP1 to Overcome Ferroptosis Resistance in TSC2-Deficient and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Frontiers | The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells [frontiersin.org]
- 14. The impact of p53 status on cellular sensitivity to antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NPD4928 Across Diverse Cancer Subtypes: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the novel ferroptosis-inducing agent, NPD4928, reveals its potential as a promising therapeutic candidate across a range of cancer subtypes, particularly when used in combination with existing therapies. This guide provides a detailed comparison of this compound's efficacy, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action to support further research and development in oncology.
This compound is a small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), a key protein that protects cancer cells from a specific form of iron-dependent cell death known as ferroptosis.[1][2] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, a promising avenue for treating drug-resistant tumors.[1][3] This guide synthesizes the current understanding of this compound's activity, with a focus on its synergistic effects with Glutathione Peroxidase 4 (GPX4) inhibitors, another class of ferroptosis inducers.
Quantitative Performance Analysis of this compound
The efficacy of this compound, particularly in combination with the GPX4 inhibitor RSL3, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency.
| Cell Line | Cancer Subtype | Treatment | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | This compound + 1 µM RSL3 | 0.28 |
| NCI-H1299 | Non-Small Cell Lung Cancer | This compound + 1 µM RSL3 | 0.35 |
| HT-1080 | Fibrosarcoma | This compound + 1 µM RSL3 | 0.15 |
| PANC-1 | Pancreatic Cancer | This compound + 1 µM RSL3 | 0.22 |
| MIA PaCa-2 | Pancreatic Cancer | This compound + 1 µM RSL3 | 0.18 |
| HCT116 | Colon Cancer | This compound + 1 µM RSL3 | > 10 |
| HT-29 | Colon Cancer | This compound + 1 µM RSL3 | > 10 |
Data extracted from the supplementary information of Yoshioka, H., et al. (2022). Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1). ACS Chemical Biology.
The data clearly indicates that this compound, in combination with RSL3, exhibits potent cytotoxic effects in non-small cell lung cancer, fibrosarcoma, and pancreatic cancer cell lines. Notably, the colon cancer cell lines tested were resistant to this combination at the concentrations evaluated. This suggests a subtype-specific efficacy profile for this compound that warrants further investigation.
Experimental Protocols
To facilitate the replication and expansion of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound alone or in combination with other agents.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of a GPX4 inhibitor (e.g., 1 µM RSL3). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Measurement: Assess cell viability using a commercial reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plates or chamber slides) and treat with this compound and/or a GPX4 inhibitor for a predetermined time.
-
Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific), according to the manufacturer's instructions.
-
Imaging/Flow Cytometry: Visualize and quantify the oxidized C11-BODIPY signal using a fluorescence microscope or flow cytometer. An increase in the green fluorescence of the dye indicates lipid peroxidation.
In Vitro FSP1 Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on FSP1 enzymatic activity.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant FSP1 protein, a suitable buffer, NADH, and the substrate Coenzyme Q1.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Measure Activity: Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. A reduction in the rate of NADH consumption indicates FSP1 inhibition.
Visualizing the Mechanism of Action
To provide a clear understanding of the cellular processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by targeting the FSP1-mediated ferroptosis suppression pathway. The synergistic activity with GPX4 inhibitors highlights a promising combination therapy strategy. However, the observed differences in efficacy across cancer subtypes underscore the need for further research to identify predictive biomarkers for this compound sensitivity. Future studies should focus on in vivo models to validate these in vitro findings and to explore the therapeutic window of this novel compound. The detailed protocols and mechanistic insights provided in this guide are intended to accelerate these critical next steps in the development of this compound as a valuable tool in the fight against cancer.
References
Unveiling the Synergy: NPD4928 Offers a Novel Strategy to Potentiate Direct GPX4 Inhibition in Cancer Therapy
In the landscape of ferroptosis-inducing cancer therapies, the emergence of NPD4928, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), presents a paradigm shift from the direct inhibition of Glutathione Peroxidase 4 (GPX4). While direct GPX4 inhibitors have shown promise, their efficacy can be limited by cellular resistance mechanisms. This compound circumvents this by targeting a parallel ferroptosis suppression pathway, demonstrating a powerful synergistic effect when used in combination with direct GPX4 inhibitors. This guide provides a comprehensive comparison of this compound and direct GPX4 inhibitors, supported by experimental data, to inform researchers and drug development professionals on the advantages of this dual-targeting strategy.
Direct inhibitors of GPX4, such as RSL3, function by binding to and inactivating the GPX4 enzyme.[1][2] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby preventing the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS) that leads to a form of programmed cell death known as ferroptosis.[3][4] However, some cancer cells exhibit resistance to GPX4 inhibition through the action of a parallel, GPX4-independent pathway mediated by FSP1.[5][6]
This compound distinguishes itself by not targeting GPX4 directly. Instead, it inhibits FSP1, a recently identified ferroptosis suppressor.[7][8] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and halt the propagation of lipid peroxidation.[5] By inhibiting FSP1, this compound disables this alternative protective mechanism, rendering cancer cells more susceptible to ferroptosis induced by direct GPX4 inhibition.[7]
Quantitative Comparison of Inhibitor Efficacy
The primary advantage of this compound lies in its ability to synergistically enhance the cytotoxic effects of direct GPX4 inhibitors in cancer cells. This is particularly evident in cell lines that are otherwise resistant to GPX4 inhibition alone.
| Compound/Combination | Cell Line | IC50 (nM)[1] |
| This compound + RSL3 | PC3 (Prostate Cancer) | 105 |
| MKN74 (Gastric Cancer) | 95 | |
| DU145 (Prostate Cancer) | 103 | |
| MIA PaCa-2 (Pancreatic Cancer) | 140 | |
| A549 (Lung Cancer) | 155 | |
| BxPC-3 (Pancreatic Cancer) | >30,000 | |
| RPMI-8226 (Multiple Myeloma) | >30,000 |
Table 1: Synergistic Cytotoxicity of this compound in Combination with the Direct GPX4 Inhibitor RSL3 in Various Cancer Cell Lines.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and direct GPX4 inhibitors, and their convergent effect on inducing ferroptosis, can be visualized in the following signaling pathway diagrams.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validating the On-Target Effects of NPD4928: A Comparative Guide Using CETSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the on-target effects of NPD4928, a known inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3] By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions for their drug discovery workflows.
Introduction to this compound and Target Engagement
This compound is a small molecule compound identified to enhance ferroptosis, a form of regulated cell death, by inhibiting FSP1.[1][2][3] FSP1 is an NAD(P)H-ubiquinone oxidoreductase that protects cells from ferroptosis.[4] Validating that this compound directly binds to FSP1 within a cellular context is a critical step in confirming its mechanism of action and advancing its development as a potential therapeutic agent. Target engagement assays provide the necessary evidence of this direct interaction.
The Role of FSP1 in Ferroptosis Suppression
FSP1 acts as a key defender against ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[4] It functions independently of the well-known glutathione (B108866) peroxidase 4 (GPX4) pathway. FSP1 reduces coenzyme Q10 (ubiquinone) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and halt the propagation of lipid peroxidation, thereby preventing cell death.[4] By inhibiting FSP1, this compound is believed to disable this protective mechanism, rendering cancer cells more susceptible to ferroptosis.
Caption: Mechanism of FSP1 in ferroptosis suppression and its inhibition by this compound.
Cellular Thermal Shift Assay (CETSA) for Validating this compound-FSP1 Engagement
CETSA is a powerful biophysical method for confirming drug-target engagement in a cellular environment.[5] The principle is based on ligand-induced thermal stabilization of the target protein.[6] When this compound binds to FSP1, it is expected to increase the protein's stability, leading to a higher melting temperature (Tagg).
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: General experimental workflow for a CETSA experiment.
Data Presentation: Representative CETSA Data for this compound
While specific CETSA data for this compound is not publicly available, the following tables represent the expected outcomes based on the principles of the assay.
Table 1: CETSA Melt Curve Data for FSP1
| Temperature (°C) | % Soluble FSP1 (Vehicle) | % Soluble FSP1 (this compound) |
| 37 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 52 | 88 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
| 70 | 2 | 10 |
Table 2: Isothermal Dose-Response CETSA (ITDRF-CETSA) Data for FSP1
| This compound Conc. (µM) | % Soluble FSP1 (at 58°C) |
| 0 (Vehicle) | 35 |
| 0.01 | 40 |
| 0.1 | 55 |
| 1 | 75 |
| 10 | 85 |
| 100 | 88 |
Comparison with Alternative Target Engagement Methods
Several other techniques can be employed to validate the on-target effects of this compound. Each has its own advantages and disadvantages compared to CETSA.
Table 3: Comparison of Target Engagement Validation Methods
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein.[7] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[8] | Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput.[8] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9][10] | High sensitivity, quantitative, suitable for high-throughput screening. | Requires genetic modification of the target protein, potential for tracer to interfere with binding. |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from proteolysis.[11] | Label-free, does not require modification of the small molecule.[12] | Requires careful optimization of protease digestion, may not be suitable for all proteins. |
| Western Blot | Measures the reduction in total protein levels following treatment with a degrader (not directly applicable for an inhibitor like this compound unless it leads to FSP1 degradation). | Widely available, straightforward for assessing protein abundance.[13] | Indirect measure of target engagement for an inhibitor, less sensitive than other methods for detecting binding. |
Experimental Protocols
CETSA Protocol (Melt Curve)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend cells in fresh media. Treat one aliquot with this compound (e.g., 10 µM) and another with vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[8] Include an unheated control (37°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble FSP1 by Western Blot using an anti-FSP1 antibody.
-
Data Analysis: Quantify the band intensities and normalize to the unheated control. Plot the percentage of soluble FSP1 against the temperature to generate a melt curve.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Transfect cells with a vector expressing FSP1 fused to NanoLuc® luciferase. Seed the transfected cells into an assay plate and incubate for 18-24 hours.[14]
-
Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for FSP1 to the cells. Then, add varying concentrations of this compound.
-
Substrate Addition and Signal Detection: Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor.[14] Measure the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the this compound concentration to determine the IC50 value, which reflects the potency of target engagement.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
-
Lysate Preparation: Prepare a cell lysate in a buffer without detergents that would denature proteins.
-
This compound Incubation: Incubate the cell lysate with various concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) at a pre-optimized concentration and incubate for a specific time to allow for partial digestion.[11] Stop the reaction with a protease inhibitor.
-
Analysis: Analyze the samples by SDS-PAGE and Western Blot using an anti-FSP1 antibody to detect the amount of intact FSP1 remaining.
-
Data Analysis: Compare the band intensities of the this compound-treated samples to the vehicle control. Increased FSP1 levels in the presence of this compound indicate protection from proteolysis and therefore, target engagement.
Conclusion
Validating the direct interaction between this compound and FSP1 is essential for its continued development. CETSA offers a robust, label-free method to confirm target engagement in a physiologically relevant context.[15] While alternative methods like NanoBRET™ and DARTS provide valuable complementary information, CETSA's ability to assess target binding in intact cells without genetic modification makes it a powerful tool in the drug discovery arsenal. The choice of assay will ultimately depend on the specific experimental needs, available resources, and the stage of the drug development process.
References
- 1. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 4. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance [mdpi.com]
- 5. CETSA [cetsa.org]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 10. news-medical.net [news-medical.net]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. eubopen.org [eubopen.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of NPD4928 for FSP1 Over Other Oxidoreductases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of NPD4928, a known inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), against other human oxidoreductases. The information is intended to assist researchers in evaluating the suitability of this compound for studies on ferroptosis and as a potential therapeutic agent.
Introduction to FSP1 and its Inhibition by this compound
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] FSP1 has emerged as a key regulator of this process, acting independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway.[2] FSP1 is an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby inhibiting lipid peroxidation and suppressing ferroptosis.[1]
This compound has been identified as a small molecule that inhibits FSP1, leading to the enhancement of ferroptosis in cancer cells, particularly when used in combination with GPX4 inhibitors.[1][3][4][5] Understanding the specificity of this compound for FSP1 is critical for its use as a chemical probe and for its potential clinical development.
FSP1 Signaling Pathway and Point of Inhibition
The FSP1 signaling pathway is a critical defense mechanism against ferroptosis. The pathway is initiated by various upstream signals, including the NRF2 transcription factor, which can upregulate FSP1 expression. FSP1 then utilizes NAD(P)H to reduce CoQ10, which in turn neutralizes lipid peroxyl radicals, preventing the propagation of lipid peroxidation and subsequent cell death. This compound directly inhibits the enzymatic activity of FSP1, thus disrupting this protective pathway and sensitizing cells to ferroptosis.
Comparative Specificity of this compound
| Compound | Target | IC50 / Activity | Other Oxidoreductases Tested | Specificity Notes |
| This compound | FSP1 | Inhibits FSP1 activity | Data not publicly available | Identified as a specific FSP1 inhibitor that enhances ferroptosis.[1] |
| iFSP1 | FSP1 | Potent inhibitor | Data not publicly available | A potent and selective inhibitor of FSP1. |
| FSEN1 | FSP1 | EC50 = 69.3 nM (in H460C GPX4KO cells) | NQO1 | Showed no inhibitory effect on NQO1, another CoQ oxidoreductase. |
Note: The lack of publicly available, broad-panel screening data for this compound highlights a current knowledge gap. Researchers are encouraged to perform their own selectivity profiling to validate its use in specific experimental contexts.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
In Vitro FSP1 Oxidoreductase Activity Assay
This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by test compounds.
Principle: FSP1 utilizes NAD(P)H as a cofactor to reduce a coenzyme Q analog (e.g., CoQ1). The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically. Inhibitors of FSP1 will slow down this reaction.
Materials:
-
Purified recombinant human FSP1 protein
-
NADH or NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
This compound (or other test compounds) dissolved in DMSO
-
UV-transparent 96-well or 384-well microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, FSP1 protein, and CoQ1.
-
Add the test compound (e.g., this compound) or vehicle control (DMSO) to the respective wells.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding NADH or NADPH to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
Calculate the rate of NAD(P)H oxidation for each condition.
-
Determine the percent inhibition of FSP1 activity by the test compound relative to the vehicle control.
-
For IC50 determination, perform the assay with a serial dilution of the test compound.
Cellular Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in cells treated with an FSP1 inhibitor.
Principle: The fluorescent probe C11-BODIPY™ 581/591 is a lipid-soluble dye that shifts its fluorescence emission from red to green upon oxidation by lipid peroxides. This shift can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
C11-BODIPY™ 581/591 probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with the test compound, vehicle control, and any positive/negative controls for the desired duration.
-
During the final 30-60 minutes of treatment, incubate the cells with C11-BODIPY™ 581/591 (typically 1-5 µM).
-
Wash the cells with PBS or HBSS to remove the excess probe.
-
Analyze the cells using either flow cytometry (measuring green and red fluorescence) or fluorescence microscopy (quantifying fluorescence intensity in both channels). An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.
Experimental Workflow for Assessing FSP1 Inhibitor Specificity
The following workflow outlines the steps for a comprehensive assessment of the specificity of a potential FSP1 inhibitor like this compound.
Conclusion
This compound is a valuable tool for studying the role of FSP1 in ferroptosis. However, a comprehensive assessment of its specificity against a broad range of human oxidoreductases is necessary to fully validate its use as a selective chemical probe. The experimental protocols and workflow provided in this guide offer a framework for researchers to conduct such validation studies. Future research should focus on generating and publishing these critical selectivity data to enhance the utility of this compound and other FSP1 inhibitors in both basic research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Small Molecule That Enhances Ferroptosis via Inhibition of Ferroptosis Suppressor Protein 1 (FSP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound that enhances ferroptosis of cancer cells is identified | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
Safety Operating Guide
Proper Disposal of NPD4928: A Guide for Laboratory Professionals
Researchers and drug development professionals handling NPD4928 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal of this compound is not readily found, manufacturer guidance from Cayman Chemical explicitly states that the compound should be considered hazardous.[1][2] The complete SDS is provided to institutions upon purchase, and users are mandated to review it before handling the compound.[1][2]
In the absence of immediate access to the specific SDS for this compound, and as a matter of best practice for all research chemicals, a conservative approach to disposal is required. The following procedures, based on general principles of hazardous waste management, should be followed.
Immediate Safety and Handling Considerations
This compound is a solid compound that is sparingly soluble in DMSO and slightly soluble in acetonitrile (B52724).[1] It is an inhibitor of ferroptosis suppressor protein 1 (FSP1) and an enhancer of ferroptosis.[3] Due to its biological activity, it is crucial to avoid ingestion, inhalation, and contact with eyes and skin.[1][2] Thorough washing after handling is essential.[1][2]
Key Handling and Storage Data:
| Parameter | Information | Source |
| Formulation | A solid | [1][3] |
| Storage | -20°C | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in acetonitrile (0.1-1 mg/ml) | [1] |
| Hazard Warning | Should be considered hazardous until further information is available. | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as a hazardous chemical waste, involves a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations.
-
Characterize the Waste: Identify all components of the waste stream. This includes the this compound compound itself, any solvents used to dissolve it (e.g., DMSO, acetonitrile), and any contaminated materials such as pipette tips, gloves, and empty containers.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It is generally recommended to collect waste in a designated, compatible, and properly labeled container.
-
Containerization:
-
Use a chemically resistant container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Ensure the container is in good condition and free from leaks.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling NPD4928
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with NPD4928. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial due to its biological activity as an inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] The following personal protective equipment should be utilized when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Use appropriate chemical-resistant gloves. |
| Body Protection | Impervious Clothing | Wear a lab coat or other protective clothing. |
| Respiratory | Suitable Respirator | Use in areas with adequate ventilation. Avoid dust and aerosol formation. |
Emergency First Aid Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin area with water. Contaminated clothing and shoes should be removed. A physician should be called. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance. |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.
-
Ensure that a safety shower and an eye wash station are readily accessible.
Storage:
-
For long-term storage in a solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
The container should be sealed and stored away from moisture.
-
If shipping at room temperature, the duration should be less than two weeks.
Spill and Disposal Procedures
In the case of a spill, and for routine disposal, the following steps should be followed.
Spill Containment:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Keep the spilled material away from drains and water courses.
-
Absorb solutions with a liquid-binding material such as diatomite.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
Disposal:
-
Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should also be disposed of following regulatory guidelines.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
